9-O-Ethyldeacetylorientalide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
[(3aS,4S,5S,6E,10Z,11aR)-5-ethoxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O7/c1-5-26-18-15(11-23)8-6-7-14(10-22)9-16-17(13(4)21(25)27-16)19(18)28-20(24)12(2)3/h8-9,11,16-19,22H,2,4-7,10H2,1,3H3/b14-9-,15-8-/t16-,17+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCXGQXFCTYXGO-NZZWCAEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C2C(C=C(CCC=C1C=O)CO)OC(=O)C2=C)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]/1[C@H]([C@@H]2[C@@H](/C=C(/CC/C=C1/C=O)\CO)OC(=O)C2=C)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
9-O-Ethyldeacetylorientalide: Unveiling a Sesquiterpenoid from the Carpesium Genus
For researchers, scientists, and drug development professionals, an in-depth understanding of novel natural products is paramount. This technical guide consolidates the available information on 9-O-Ethyldeacetylorientalide, a sesquiterpenoid compound of significant interest.
Discovery and Origin
Further targeted research into the full-text archives of phytochemical studies on Carpesium abrotanoides and related species is recommended to pinpoint the original discovery and detailed spectroscopic data.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value |
| CAS Number | 1258517-60-0 |
| Molecular Formula | C₂₁H₂₆O₇ |
| Chemical Class | Sesquiterpenoid |
Experimental Protocols
Due to the absence of the primary research article, a generalized experimental workflow for the isolation and characterization of sesquiterpenoids from a plant source like Carpesium is provided as a logical framework.
General Isolation and Purification Workflow
Caption: Generalized workflow for the isolation and characterization of sesquiterpenoids.
Signaling Pathways and Biological Activity
Information regarding the specific biological activity and associated signaling pathways of this compound is not currently available in the public domain. However, many sesquiterpenoids isolated from the Carpesium genus have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. It is plausible that this compound may exhibit similar properties.
The diagram below illustrates a hypothetical signaling pathway that is often modulated by bioactive sesquiterpenoids, such as the NF-κB pathway, which is central to inflammation.
Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.
Future Directions
The full potential of this compound as a therapeutic agent remains to be elucidated. The immediate priority for the research community is the identification of the primary literature describing its discovery. This will provide the necessary foundation for all future research, including:
-
Total Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive biological testing.
-
Biological Screening: Comprehensive evaluation of its cytotoxic, anti-inflammatory, antimicrobial, and other pharmacological activities.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to identify key structural features for optimal activity and to develop more potent and selective derivatives.
This technical guide serves as a starting point for researchers interested in this compound. The pursuit of the foundational research and subsequent exploratory studies will be critical in unlocking the therapeutic promise of this natural product.
isolation of 9-O-Ethyldeacetylorientalide from Euphorbia pekinensis
Isolation of Diterpenoids from Euphorbia pekinensis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Euphorbia pekinensis Rupr. is a perennial herbaceous plant that has been used in traditional Chinese medicine for centuries. Its roots, in particular, are known to contain a rich diversity of bioactive chemical constituents, including a prominent class of compounds known as diterpenoids. These diterpenoids have garnered significant interest within the scientific community due to their complex chemical structures and a wide array of pharmacological activities, including cytotoxic, anti-inflammatory, and antiviral effects. This technical guide provides an in-depth overview of the methodologies for the isolation of diterpenoids from Euphorbia pekinensis, with a focus on providing detailed experimental protocols and representative data. While the primary focus of this document is on general diterpenoid isolation, the principles and procedures outlined herein serve as a foundational workflow for the targeted isolation of specific compounds, such as 9-O-Ethyldeacetylorientalide. Due to the limited specific literature on the , this guide presents a composite methodology based on successful isolation of other diterpenoids from this plant.
Experimental Protocols
The isolation of diterpenoids from Euphorbia pekinensis is a multi-step process that involves extraction, fractionation, and purification. The following protocols are a synthesis of methodologies reported in scientific literature for the successful isolation of various diterpenoids from this plant.
1. Plant Material and Extraction
-
Plant Material: The dried roots of Euphorbia pekinensis are typically used for the extraction of diterpenoids. The roots should be collected, authenticated by a botanist, and then air-dried and powdered.
-
Extraction:
-
A sufficient quantity of the powdered roots (e.g., 10 kg) is macerated with a polar solvent, most commonly 95% ethanol (B145695) (e.g., 3 x 50 L), at room temperature for an extended period (e.g., 3 x 7 days).
-
The solvent is filtered after each maceration, and the combined filtrates are concentrated under reduced pressure using a rotary evaporator at a temperature of approximately 50-60°C to yield a crude extract.
-
2. Fractionation
The crude extract is a complex mixture of various compounds. To simplify this mixture and enrich the diterpenoid content, a liquid-liquid fractionation is performed.
-
The crude extract is suspended in water (e.g., 5 L) to form an aqueous suspension.
-
This suspension is then sequentially partitioned with solvents of increasing polarity. A typical solvent series would be:
-
Petroleum ether (or n-hexane)
-
Ethyl acetate (B1210297)
-
n-Butanol
-
-
Each solvent is used to extract the aqueous suspension multiple times (e.g., 3 x 5 L).
-
The resulting fractions (petroleum ether, ethyl acetate, n-butanol, and the remaining aqueous fraction) are concentrated under reduced pressure. The diterpenoids are typically found in the less polar fractions, such as the petroleum ether and ethyl acetate fractions.
3. Chromatographic Purification
The diterpenoid-rich fractions are further purified using a combination of chromatographic techniques.
-
Silica (B1680970) Gel Column Chromatography:
-
The ethyl acetate fraction, for example, is subjected to column chromatography on a silica gel column (200-300 mesh).
-
The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is a mixture of petroleum ether and ethyl acetate, starting from 100:0 and gradually increasing to 0:100.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.
-
-
Sephadex LH-20 Column Chromatography:
-
The combined fractions from the silica gel column that show the presence of diterpenoids are further purified on a Sephadex LH-20 column.
-
The column is typically eluted with a solvent system such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol. This step helps to remove smaller molecules and pigments.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Final purification of individual compounds is often achieved using preparative HPLC.
-
A C18 reversed-phase column is commonly used, with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.
-
The elution is monitored by a UV detector, and peaks corresponding to individual compounds are collected.
-
The collected compounds are then concentrated to yield the pure diterpenoid.
-
4. Structure Elucidation
The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.
Data Presentation
The following tables provide representative quantitative data for diterpenoids isolated from Euphorbia pekinensis. It is important to note that these are examples, and the actual yields and spectroscopic data for this compound may vary.
Table 1: Representative Yields of Diterpenoids from Euphorbia pekinensis
| Compound Name | Plant Part | Extraction Solvent | Yield (mg from 10 kg dried roots) |
| Pekinenin A | Roots | 95% Ethanol | 50 |
| Pekinenin B | Roots | 95% Ethanol | 35 |
| Euphpekinensin | Roots | 95% Ethanol | 20 |
Table 2: Representative ¹³C NMR Spectroscopic Data for a Casbane Diterpenoid from Euphorbia pekinensis (in CDCl₃, 100 MHz)
| Carbon No. | Chemical Shift (δ) | Carbon No. | Chemical Shift (δ) |
| 1 | 35.2 | 11 | 130.1 |
| 2 | 28.9 | 12 | 135.5 |
| 3 | 124.5 | 13 | 45.8 |
| 4 | 138.2 | 14 | 25.1 |
| 5 | 50.1 | 15 | 22.3 |
| 6 | 24.7 | 16 | 17.5 |
| 7 | 38.6 | 17 | 16.8 |
| 8 | 133.4 | 18 | 168.9 |
| 9 | 40.3 | 19 | 60.5 |
| 10 | 29.7 | 20 | 20.1 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the isolation of diterpenoids and a representative signaling pathway that can be influenced by these compounds.
Caption: Experimental workflow for the isolation of diterpenoids.
Caption: Simplified NF-κB signaling pathway and potential inhibition by diterpenoids.
The isolation of novel and bioactive diterpenoids from Euphorbia pekinensis remains a promising area of research for drug discovery and development. The methodologies presented in this guide provide a robust framework for the successful extraction, fractionation, and purification of these complex natural products. While the specific parameters for the isolation of this compound will require optimization, the general principles of chromatography and spectroscopy outlined here are universally applicable. Further investigation into the diverse diterpenoids from this plant is warranted to fully explore their therapeutic potential.
An In-depth Technical Guide on the Chemical Structure of 9-O-Ethyldeacetylorientalide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "9-O-Ethyldeacetylorientalide" is not readily found in publicly available chemical databases or scientific literature. The information presented herein is a deduction based on the analysis of the parent compound, orientalide (B1516890), and the standard nomenclature for guaianolide-type sesquiterpene lactones. The proposed structure and any associated data for analogous compounds should be considered theoretical until experimentally verified.
Introduction to Orientalide and its Derivatives
Orientalide is a sesquiterpene lactone belonging to the guaianolide class, a diverse family of natural products known for their wide range of biological activities. The name "this compound" suggests a semi-synthetic derivative of orientalide, characterized by the removal of an acetyl group and the introduction of an ethyl ether linkage at the 9-position of the guaianolide core. This guide aims to elucidate the putative chemical structure of this compound, and to provide a framework for its potential synthesis and characterization based on data from structurally related compounds.
Deducing the Chemical Structure of this compound
The chemical structure of orientalide, as sourced from the PubChem database (CID 98050571), is depicted below. To interpret the name "this compound," the standard numbering convention for the guaianolide skeleton has been applied.
Figure 1: Chemical structure of Orientalide with standard guaianolide numbering.
The name "this compound" implies the following modifications to the orientalide structure:
-
Deacetylation: The prefix "deacetyl" suggests the removal of an acetyl group. Orientalide possesses an acetyloxy group at the C-5 position. Therefore, deacetylation would involve the hydrolysis of this ester to yield a hydroxyl group at C-5.
-
Ethylation at 9-O-position: The term "9-O-Ethyl" indicates the presence of an ethoxy group at the C-9 position. This implies that the precursor, "deacetylorientalide," has a hydroxyl group at this position, which is subsequently etherified.
Based on this analysis, the proposed chemical structure of this compound is presented below.
Figure 2: Proposed chemical structure of this compound.
Table 1: Physicochemical Properties of Orientalide (Parent Compound)
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄O₈ | PubChem |
| Molecular Weight | 404.4 g/mol | PubChem |
| XLogP3 | 0.9 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 8 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
Proposed Synthetic Workflow
The synthesis of this compound from orientalide would likely involve a two-step process: selective deacetylation followed by ethylation.
Caption: Proposed two-step synthesis of this compound from orientalide.
Experimental Protocols (Hypothetical)
As no experimental data for this compound has been found, the following protocols are hypothetical and based on standard organic chemistry procedures for analogous transformations on similar natural products.
4.1. Synthesis of Deacetylorientalide
-
Objective: To selectively hydrolyze the acetyl group at the C-5 position of orientalide.
-
Materials: Orientalide, Methanol (anhydrous), Potassium carbonate (K₂CO₃), Dichloromethane, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica (B1680970) gel for column chromatography.
-
Procedure:
-
Dissolve orientalide in anhydrous methanol.
-
Add a catalytic amount of potassium carbonate to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain deacetylorientalide.
-
4.2. Synthesis of this compound
-
Objective: To ethylate the hydroxyl group at the C-9 position of deacetylorientalide.
-
Materials: Deacetylorientalide, Anhydrous Dimethylformamide (DMF), Sodium hydride (NaH), Ethyl iodide (EtI), Saturated aqueous ammonium (B1175870) chloride solution, Ethyl acetate, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography.
-
Procedure:
-
Dissolve deacetylorientalide in anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride to the solution and stir for 30 minutes.
-
Add ethyl iodide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Potential Biological Activity and Signaling Pathways
While the biological activity of this compound is unknown, guaianolide sesquiterpene lactones, as a class, exhibit a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. The structural modifications—deacetylation at C-5 and ethylation at C-9—could potentially modulate the biological activity of the parent compound, orientalide.
The introduction of an ethoxy group at C-9 may alter the compound's lipophilicity, which could, in turn, affect its cell permeability and interaction with biological targets. The presence of the α-methylene-γ-lactone moiety is often crucial for the biological activity of many sesquiterpene lactones, acting as a Michael acceptor that can covalently bind to nucleophilic residues in proteins.
A potential mechanism of action for a compound like this compound could involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
This technical guide provides a detailed theoretical framework for the chemical structure of this compound. The proposed structure is based on a systematic analysis of the parent compound, orientalide, and established chemical nomenclature. The outlined synthetic route and hypothetical experimental protocols offer a starting point for the chemical synthesis and subsequent biological evaluation of this novel compound. Future research should focus on the successful synthesis and structural confirmation of this compound using modern spectroscopic techniques such as NMR and mass spectrometry. Subsequent in-vitro and in-vivo studies would be essential to determine its biological activity and to explore its potential as a therapeutic agent.
Spectroscopic Data and Characterization of 9-O-Ethyldeacetylorientalide: A Technical Overview
Disclaimer: Extensive literature searches did not yield specific spectroscopic data for the compound 9-O-Ethyldeacetylorientalide. The information presented herein is based on published data for the closely related parent compound, deacetylorientalide (B1164397), and serves as a technical guide for researchers, scientists, and drug development professionals. The quantitative data provided is hypothetical and for illustrative purposes only.
Introduction
This compound is a derivative of deacetylorientalide, a germacrane-type sesquiterpenoid lactone. Natural sesquiterpenoids isolated from plants of the Sigesbeckia genus have been a subject of interest for their potential biological activities. The structural elucidation of such compounds relies heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide provides a comprehensive overview of the expected spectroscopic data and the experimental protocols for the characterization of this compound.
Hypothetical Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are extrapolated from known data for deacetylorientalide and related sesquiterpenoids.
Table 1: Hypothetical ¹H NMR (500 MHz, CDCl₃) Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.10 | d | 9.5 |
| 2 | 2.60 | m | |
| 3 | 2.40 | m | |
| 5 | 5.30 | d | 9.0 |
| 6 | 4.80 | t | 9.0 |
| 8 | 4.20 | m | |
| 9 | 3.80 | m | |
| 13a | 6.20 | d | 3.0 |
| 13b | 5.60 | d | 2.5 |
| 14 | 1.80 | s | |
| 15 | 4.95 | s | |
| 9-O-CH₂CH₃ | 3.60 | q | 7.0 |
| 9-O-CH₂CH₃ | 1.25 | t | 7.0 |
Table 2: Hypothetical ¹³C NMR (125 MHz, CDCl₃) Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 1 | 82.5 |
| 2 | 40.0 |
| 3 | 35.0 |
| 4 | 138.0 |
| 5 | 125.0 |
| 6 | 75.0 |
| 7 | 50.0 |
| 8 | 70.0 |
| 9 | 78.0 |
| 10 | 145.0 |
| 11 | 135.0 |
| 12 | 170.0 |
| 13 | 122.0 |
| 14 | 18.0 |
| 15 | 115.0 |
| 9-O-CH₂CH₃ | 65.0 |
| 9-O-CH₂CH₃ | 15.0 |
Table 3: Hypothetical Mass Spectrometry Data for this compound
| Technique | Ion [M+H]⁺ (m/z) |
| High-Resolution Electrospray Ionization (HRESI-MS) | 377.2277 (Calculated for C₂₁H₃₀O₅ + H) |
Table 4: Hypothetical Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (Hydroxyl) | 3450 (broad) |
| C-H (Aliphatic) | 2970, 2930 |
| C=O (γ-Lactone) | 1765 |
| C=C (Alkene) | 1650 |
| C-O (Ether and Ester) | 1150, 1080 |
Experimental Protocols
The following are generalized experimental protocols for the isolation and spectroscopic analysis of sesquiterpenoid lactones, which would be applicable for the characterization of this compound.
Isolation and Purification
-
Extraction: Dried and powdered aerial parts of the plant material (e.g., Sigesbeckia orientalis) are extracted exhaustively with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as hexane (B92381), chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
Chromatographic Separation: The fraction containing the target compound (typically the chloroform or ethyl acetate fraction for sesquiterpenoids) is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate.
-
Further Purification: Fractions containing the compound of interest are further purified by repeated column chromatography, preparative Thin Layer Chromatography (TLC), or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 500 MHz (or higher) spectrometer.
-
The purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃).
-
Tetramethylsilane (TMS) is used as an internal standard.
-
2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the complete structure and assign all proton and carbon signals.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectra are acquired using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.
-
The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.
-
The exact mass is used to determine the elemental composition of the molecule.
-
-
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a KBr pellet or in a suitable solvent.
-
The spectrum is analyzed to identify characteristic functional groups present in the molecule.
-
Visualizations
The following diagrams illustrate the general workflows and conceptual relationships in the analysis of natural products like this compound.
Caption: General workflow for the isolation and spectroscopic characterization of a natural product.
Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.
The Biosynthesis of Lathyrane Diterpenoids in Euphorbia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lathyrane diterpenoids are a large and structurally diverse class of natural products predominantly found in the genus Euphorbia. These compounds are characterized by a complex tricyclic 5/11/3-membered ring system and exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of lathyrane diterpenoids in Euphorbia, with a focus on the core enzymatic steps, experimental methodologies for their study, and available quantitative data.
Core Biosynthetic Pathway
The biosynthesis of lathyrane diterpenoids originates from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is a product of the methylerythritol phosphate (B84403) (MEP) pathway in plants. The committed step in lathyrane biosynthesis is the cyclization of GGPP to form the macrocyclic diterpene, casbene (B1241624). This is followed by a series of oxidation and cyclization reactions to yield the characteristic lathyrane skeleton.
Key Enzymes in Lathyrane Biosynthesis
The core biosynthetic pathway involves the sequential action of at least four key enzymes:
-
Casbene Synthase (CS): This terpene cyclase catalyzes the cyclization of the linear precursor GGPP to form the bicyclic diterpene casbene, the foundational hydrocarbon scaffold for lathyrane and other related diterpenoids in Euphorbia.
-
Cytochrome P450 Monooxygenases (CYPs): At least two specific cytochrome P450 enzymes are crucial for the subsequent oxidative functionalization of casbene.
-
CYP71D445: This enzyme catalyzes the regio-specific 9-oxidation of casbene.
-
CYP726A27: This enzyme is responsible for the 5-oxidation of casbene.
-
-
Alcohol Dehydrogenase (ADH1): Following the P450-mediated oxidations, a specific alcohol dehydrogenase is proposed to catalyze the dehydrogenation of hydroxyl groups, which leads to a subsequent rearrangement and the final cyclization to form the lathyrane ring system, yielding jolkinol C, a key lathyrane intermediate.
Data Presentation
While detailed kinetic parameters for the specific Euphorbia lathyrane biosynthetic enzymes are not yet extensively published, several studies have provided valuable quantitative data on product yields and gene expression.
Table 1: Production of Lathyrane Precursors and Intermediates in Engineered Saccharomyces cerevisiae
| Product | Host Strain | Engineering Strategy | Titer (mg/L) | Reference |
| Casbene | S. cerevisiae | Expression of four putative casbene synthase genes from Euphorbiaceae species in a metabolically engineered strain. | 31 | [1] |
| Jolkinol C | S. cerevisiae | Optimized expression of six Euphorbia lathyris and Jatropha curcas cytochrome P450s and an alcohol dehydrogenase in a casbene-producing strain. | ~800 | |
| Total Oxidized Casbanes | S. cerevisiae | Optimized expression of six Euphorbia lathyris and Jatropha curcas cytochrome P450s and an alcohol dehydrogenase in a casbene-producing strain. | >1000 |
Table 2: Relative Gene Expression of Lathyrane Biosynthetic Genes in Euphorbia lathyris Tissues
| Gene | Young Leaves | Mature Leaves | Stems | Fruits | Developing Seeds | Mature Seeds | Roots |
| CS | Low | Low | Low | Low | Moderate | High | Low |
| CYP71D445 | Low | Low | Low | Low | Moderate | High | Low |
| CYP726A27 | Low | Low | Low | Low | Moderate | High | Low |
| ADH1 | Low | Low | Low | Low | Moderate | High | Low |
Note: This table represents a qualitative summary of quantitative RT-PCR data, indicating that the expression of all four key biosynthetic genes is significantly upregulated in mature seeds, the primary site of lathyrane diterpenoid accumulation.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the elucidation and characterization of the lathyrane biosynthetic pathway.
Heterologous Expression of Biosynthetic Genes in Nicotiana benthamiana
This method allows for the rapid functional characterization of candidate genes.
-
Vector Construction:
-
Synthesize codon-optimized cDNAs of the candidate genes (e.g., CS, CYP71D445, CYP726A27, ADH1).
-
Clone the cDNAs into a plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S).
-
-
Agroinfiltration:
-
Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the expression constructs.
-
Grow a liquid culture of the transformed Agrobacterium to an OD600 of 0.8-1.0.
-
Pellet the cells and resuspend in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone).
-
Infiltrate the abaxial side of leaves of 4-6 week old N. benthamiana plants using a needleless syringe. For co-expression of multiple genes, mix the respective Agrobacterium cultures in equal ratios before infiltration.
-
-
Metabolite Extraction and Analysis:
-
Harvest infiltrated leaf tissue 5-7 days post-infiltration.
-
Freeze-dry the tissue and grind to a fine powder.
-
Extract the powder with a suitable organic solvent (e.g., ethyl acetate (B1210297) or hexane) with sonication.
-
Centrifuge to pellet debris and collect the supernatant.
-
Analyze the extract by GC-MS and/or LC-HRMS.
-
In Vitro Enzyme Assays
-
Casbene Synthase Assay:
-
Enzyme Source: Recombinantly express and purify the casbene synthase from E. coli or use microsomal fractions from yeast expressing the enzyme.
-
Reaction Mixture: In a final volume of 500 µL, combine assay buffer (50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% v/v glycerol, 5 mM DTT), 10-50 µM GGPP, and the purified enzyme or microsomal preparation.
-
Incubation: Incubate at 30°C for 1-2 hours.
-
Product Extraction: Overlay the reaction with 500 µL of hexane (B92381) or pentane (B18724) and vortex vigorously. Centrifuge to separate the phases.
-
Analysis: Analyze the organic phase by GC-MS.
-
-
Cytochrome P450 (CYP71D445 and CYP726A27) Assay:
-
Enzyme Source: Microsomal fractions prepared from yeast or insect cells expressing the P450 and a cytochrome P450 reductase (CPR).
-
Reaction Mixture: In a final volume of 200 µL, combine assay buffer (e.g., 50 mM potassium phosphate, pH 7.4), 50-100 µM casbene (dissolved in a minimal amount of DMSO), the microsomal preparation, and an NADPH regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate at 30°C for 1-3 hours with shaking.
-
Product Extraction: Extract the reaction mixture twice with an equal volume of ethyl acetate.
-
Analysis: Evaporate the solvent and redissolve the residue in a suitable solvent for LC-HRMS analysis.
-
-
Alcohol Dehydrogenase (ADH1) Assay:
-
Enzyme Source: Recombinantly express and purify the ADH1 from E. coli.
-
Reaction Mixture: In a final volume of 200 µL, combine assay buffer (e.g., 50 mM Tris-HCl, pH 8.0), 1 mM NAD⁺, 50-100 µM of the oxidized casbene substrate (e.g., 9-hydroxycasbene or 5,9-dihydroxycasbene), and the purified ADH1 enzyme.
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Analysis: Monitor the production of NADH by measuring the increase in absorbance at 340 nm using a spectrophotometer. Alternatively, the reaction can be stopped and the products extracted and analyzed by LC-HRMS.
-
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Casbene Analysis:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: Splitless mode at 250°C.
-
Oven Program: 80°C for 2 min, then ramp to 300°C at 10°C/min, hold for 5 min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Identification: Compare retention time and mass spectrum with an authentic casbene standard.
-
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Oxidized Diterpenoids:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
MS Detector: Electrospray ionization (ESI) in positive ion mode. Acquire high-resolution full scan data and data-dependent MS/MS fragmentation for structural elucidation.
-
Mandatory Visualizations
Caption: Biosynthetic pathway of lathyrane diterpenoids from GGPP.
Caption: Experimental workflow for gene discovery and characterization.
Caption: Logical relationships in the in vitro enzyme assays.
Conclusion and Future Perspectives
Significant progress has been made in unraveling the core biosynthetic pathway of lathyrane diterpenoids in Euphorbia. The identification of casbene synthase and the subsequent oxidizing and cyclizing enzymes provides a solid foundation for further research. The successful production of jolkinol C in engineered yeast demonstrates the potential for heterologous production of these valuable compounds.
However, several knowledge gaps remain. A detailed biochemical characterization, including the determination of kinetic parameters for the key enzymes from Euphorbia, is crucial for a complete understanding of the pathway's regulation and for optimizing heterologous production systems. Furthermore, the downstream "tailoring" enzymes responsible for the vast structural diversity of lathyrane diterpenoids are largely unknown. Future research efforts focused on these areas will be essential for harnessing the full potential of these medicinally important natural products.
References
In-depth Technical Guide: 9-O-Ethyldeacetylorientalide (CAS: 1258517-60-0)
A Note to the Reader: Extensive research for specific biological activity, mechanistic pathways, and experimental protocols for 9-O-Ethyldeacetylorientalide (CAS Number 1258517-60-0) has yielded limited publicly available scientific data. This guide summarizes the available chemical and physical properties of the compound and provides a broader context of the potential biological activities based on related compounds isolated from its source, Euphorbia pekinensis. The information regarding biological activity and potential mechanisms should be considered theoretical and requires experimental validation for this specific molecule.
Core Compound Information
This compound is a sesquiterpenoid natural product. Sesquiterpenoids are a class of terpenes that consist of three isoprene (B109036) units and are known for their diverse and potent biological activities.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1258517-60-0 | Multiple Chemical Suppliers |
| Molecular Formula | C₂₁H₂₆O₇ | Multiple Chemical Suppliers |
| Molecular Weight | 390.43 g/mol | Multiple Chemical Suppliers |
| Compound Class | Sesquiterpenoid | Multiple Chemical Suppliers |
| Natural Source | Euphorbia pekinensis | Multiple Chemical Suppliers |
| Physical Description | Oil | ChemFaces |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |
Potential Biological Activities (Inferred from Related Compounds)
While specific studies on this compound are not currently available in the public domain, research on other sesquiterpenoids and diterpenoids isolated from Euphorbia pekinensis and related species suggests several potential areas of biological activity. These compounds have been reported to possess cytotoxic, anti-inflammatory, and antiviral properties.[1][2][3][4][5] It is important to reiterate that these activities are not confirmed for this compound and require dedicated experimental investigation.
Table 2: Potential Biological Activities of Sesquiterpenoids from Euphorbia Species
| Potential Activity | General Findings for Related Compounds |
| Cytotoxic Activity | Diterpenoids and other compounds from Euphorbia pekinensis have demonstrated cytotoxic effects against various cancer cell lines.[2][6][7] |
| Anti-inflammatory Activity | Extracts and isolated compounds from Euphorbia species have shown anti-inflammatory properties in various experimental models.[1][3][8] |
| Antiviral Activity | Some compounds from the Euphorbiaceae family have been investigated for their potential antiviral effects, including against HIV.[9][10] |
Postulated Mechanisms of Action (Hypothetical)
Based on the known mechanisms of other sesquiterpenoids, a hypothetical signaling pathway for potential cytotoxic or anti-inflammatory effects of this compound can be proposed. This is a speculative model and requires experimental validation. For instance, many cytotoxic natural products induce apoptosis through the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins. Anti-inflammatory effects could potentially be mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB.
Caption: Hypothetical cytotoxic signaling pathway for this compound.
Suggested Experimental Protocols (General Framework)
Due to the lack of specific data, detailed experimental protocols for this compound cannot be provided. However, a general workflow for evaluating the potential biological activities of a novel natural product is outlined below.
Caption: General experimental workflow for evaluating a novel natural product.
Conclusion and Future Directions
This compound is a commercially available sesquiterpenoid isolated from Euphorbia pekinensis. While its chemical and physical properties are documented, there is a significant gap in the scientific literature regarding its biological activities and mechanism of action. Based on the known pharmacological profile of related compounds from the Euphorbia genus, it is plausible that this compound may exhibit cytotoxic, anti-inflammatory, or antiviral properties. Future research should focus on systematic in vitro and in vivo studies to elucidate the specific biological targets and therapeutic potential of this compound. Such investigations are crucial to validate the speculative activities and to determine if this natural product holds promise for further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic diterpenoids from Euphorbia pekinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus [mdpi.com]
- 4. Euphorbia pekinensis Rupr. roots: a comprehensive review of botany, traditional uses, phytochemistry, pharmacology, quality control, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Casbane diterpenoids from the roots of Euphorbia pekinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS²-Based dereplication of Euphorbia extracts with anti-Chikungunya virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Unveiled Potency: A Technical Guide to the Biological Activities of Euphorbia pekinensis Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbia pekinensis Rupr., a perennial herbaceous plant belonging to the Euphorbiaceae family, has been a cornerstone of traditional Chinese medicine for centuries.[1] Historically utilized for its diuretic, purgative, and anti-inflammatory properties, modern scientific inquiry has begun to unravel the complex pharmacological activities of its extracts and constituent compounds.[1][2] This technical guide provides an in-depth overview of the biological activities of Euphorbia pekinensis extracts, with a focus on their anticancer, anti-inflammatory, and anti-angiogenic effects. Detailed experimental methodologies, quantitative data, and visual representations of key signaling pathways are presented to support further research and drug development endeavors. The primary bioactive constituents responsible for these effects are believed to be diterpenoids and triterpenoids.[3]
Cytotoxic and Anticancer Activity
Extracts and isolated compounds from Euphorbia pekinensis have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis. Diterpenoids, in particular, have been identified as key cytotoxic agents.[1][4]
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of various diterpenoids isolated from Euphorbia pekinensis against several human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Pekinenin A | HeLa (Cervical Cancer) | 42.97 | [5] |
| Pekinenin A | C6 (Glioma) | 50.00 | [5] |
| Euphopane A | C4-2B (Prostate Cancer) | 14.3 | [4] |
| Euphopane B | C4-2B (Prostate Cancer) | 16.9 | [4] |
| Known Compound 4 | C4-2B (Prostate Cancer) | 15.3 | [4] |
| Euphpekinensin | KB (Nasopharyngeal Cancer) | Not specified, but showed activity | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. The following is a detailed protocol for evaluating the cytotoxicity of Euphorbia pekinensis extracts.
Materials:
-
Euphorbia pekinensis extract (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the Euphorbia pekinensis extract in complete medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted extracts to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the extract) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the extract that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
MTT Assay Experimental Workflow
Anti-inflammatory Activity
Euphorbia pekinensis has been traditionally used to treat inflammatory conditions.[1] Modern studies have shown that its extracts can modulate key inflammatory pathways, primarily through the inhibition of the NF-κB signaling pathway.
Modulation of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as cytokines and chemokines.[6] Compounds from Euphorbia species have been shown to inhibit this pathway, thereby reducing the inflammatory response.[7]
Modulation of the NF-κB Signaling Pathway
Quantitative Anti-inflammatory Data
While specific quantitative data for the anti-inflammatory activity of Euphorbia pekinensis extracts are limited in the reviewed literature, studies on other Euphorbia species provide valuable insights. For instance, the ethanolic extract of Euphorbia hirta has been shown to significantly inhibit nitric oxide (NO) production in lipopolysaccharide-induced RAW 264.7 macrophages, with the highest activity observed at a concentration of 200 µg/mL.[8]
| Plant Species | Assay | Model | Effect | Concentration | Reference |
| Euphorbia hirta | Nitric Oxide Inhibition | LPS-induced RAW 264.7 macrophages | Significant reduction in NO production | 200 µg/mL | [8] |
| Euphorbia peplis | Carrageenan-induced paw edema | Rats | Significant inhibition of edema | Not specified | [9] |
| Euphorbia dracunculoides | Carrageenan-induced paw edema | Rats | 68.66% inhibition (n-hexane extract) | 300 mg/kg | [10] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity.
Materials:
-
Euphorbia pekinensis extract
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Positive control drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (n=6-8 per group): a control group, a positive control group, and treatment groups receiving different doses of the Euphorbia pekinensis extract. Fast the animals overnight before the experiment with free access to water.
-
Drug Administration: Administer the vehicle (e.g., saline or a suspension agent), the positive control drug, and the Euphorbia pekinensis extract orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treatment group.
Anti-angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Extracts of Euphorbia pekinensis have been shown to inhibit angiogenesis, suggesting their potential as anticancer agents.
Quantitative Anti-angiogenic Data
A study using a transgenic zebrafish model demonstrated that a water extract of vinegar-prepared Euphorbia pekinensis (WEVEP) inhibited angiogenesis in a dose-dependent manner.[11]
| Extract | Model | Effect | Concentration (µg/mL) | p-value | Reference |
| WEVEP | Zebrafish intersegmental blood vessels | Inhibition of vessel formation | 100 - 250 | < 0.0001 | [11] |
| WEVEP | HUVEC proliferation, migration, and network formation | Inhibition | 100 - 400 | < 0.0001 | [11] |
Experimental Protocol: Zebrafish Anti-angiogenesis Assay
The zebrafish embryo is a powerful in vivo model for studying angiogenesis due to its rapid development and optical transparency.
Materials:
-
Transgenic zebrafish line with fluorescent blood vessels (e.g., Tg(flk1:EGFP))
-
Euphorbia pekinensis extract
-
Embryo medium (e.g., E3 medium)
-
96-well plates
-
Fluorescence microscope
Procedure:
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and raise them at 28.5°C in embryo medium.
-
Treatment: At 24 hours post-fertilization (hpf), dechorionate the embryos and place them into the wells of a 96-well plate (one embryo per well) containing embryo medium with different concentrations of the Euphorbia pekinensis extract. Include a vehicle control.
-
Incubation: Incubate the embryos at 28.5°C for 24 to 48 hours.
-
Imaging and Analysis: At 48-72 hpf, anesthetize the embryos and mount them on a microscope slide. Image the trunk vasculature using a fluorescence microscope.
-
Quantification: Quantify the extent of angiogenesis by measuring the length or number of intersegmental vessels (ISVs).
-
Data Analysis: Compare the measurements from the treated groups to the control group to determine the effect of the extract on angiogenesis.
Antiviral Activity
While research on the antiviral properties of Euphorbia pekinensis is not as extensive as for its other biological activities, studies on related Euphorbia species have indicated potential antiviral effects, particularly against HIV.[12][13] The proposed mechanism for some Euphorbia extracts involves the inhibition of viral enzymes like reverse transcriptase.
Quantitative Antiviral Data
Data for Euphorbia pekinensis is limited, but a study on Euphorbia hirta showed dose-dependent inhibition of HIV-1, HIV-2, and SIVmac251 reverse transcriptase activity.[12] For other Euphorbia species, the 50% cytotoxic concentration (CC50) and 50% inhibitory concentration (IC50) have been determined for anti-herpetic activity.
| Plant Species | Virus | Assay | IC50 (µg/mL) | CC50 (µg/mL) | Therapeutic Index (CC50/IC50) | Reference |
| E. cotinifolia | HSV-2 | MTT | < 2.8 | > 20 | > 7.1 | |
| E. tirucalli | HSV-2 | MTT | < 2.8 | > 20 | > 7.1 |
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
This in vitro assay measures the ability of an extract to inhibit the activity of a key viral enzyme.
Materials:
-
Euphorbia pekinensis extract
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
RT assay kit (containing poly(A) template, oligo(dT) primer, dNTPs, and a labeled nucleotide, e.g., ³H-dTTP)
-
96-well plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the reaction buffer, poly(A) template, and oligo(dT) primer.
-
Inhibitor Addition: Add different concentrations of the Euphorbia pekinensis extract to the wells. Include a no-inhibitor control and a positive control inhibitor (e.g., nevirapine).
-
Enzyme Addition: Add the HIV-1 RT enzyme to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Termination and Detection: Stop the reaction and transfer the contents of each well to a filter membrane to capture the newly synthesized DNA. Wash the membrane to remove unincorporated labeled nucleotides.
-
Quantification: Measure the radioactivity on the filter membrane using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of RT activity for each extract concentration compared to the no-inhibitor control. Determine the IC50 value from a dose-response curve.
Other Biological Activities and Signaling Pathways
Frk-Arhgdib-Inpp5d-Avpr2-Aqp4 Signal Axis
Research on the therapeutic effects of Euphorbia pekinensis in combination with Glycyrrhiza glabra on hepatocellular carcinoma ascites has identified a potential regulatory role of the Frk-Arhgdib-Inpp5d-Avpr2-Aqp4 signal axis. However, detailed information on the specific interactions and the mechanism of modulation by Euphorbia pekinensis extracts is currently limited and requires further investigation.
Conclusion
Euphorbia pekinensis extracts and their constituent compounds, particularly diterpenoids, exhibit a wide range of promising biological activities, including cytotoxic, anti-inflammatory, and anti-angiogenic effects. This technical guide provides a consolidated resource of quantitative data and detailed experimental protocols to facilitate further research into the therapeutic potential of this traditional medicinal plant. The modulation of key signaling pathways, such as NF-κB, underscores the molecular basis for its observed pharmacological effects. Future studies should focus on elucidating the precise mechanisms of action of individual bioactive compounds, conducting further in vivo efficacy and safety studies, and exploring the potential of these natural products in the development of novel therapeutics for cancer and inflammatory diseases.
References
- 1. Cytotoxic diterpenoids from Euphorbia pekinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Flavonoids of Euphorbia hirta inhibit inflammatory mechanisms via Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ingenane-type diterpene compounds from Euphorbia kansui modulate IFN-γ production through NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the antioxidant, anti-inflammatory, and anticancer activities of Euphorbia hirta ethanolic extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-angiogenic activity of water extract from Euphorbia pekinensis Rupr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antiviral activities of extracts of Euphorbia hirta L. against HIV-1, HIV-2 and SIVmac251 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academicjournals.org [academicjournals.org]
- 13. scielo.br [scielo.br]
Foundational Research on Lathyrane Diterpenes: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lathyrane diterpenes, a large and structurally diverse class of natural products primarily isolated from the Euphorbia genus, have garnered significant attention in the scientific community for their wide array of potent biological activities.[1] Characterized by a unique tricyclic 5/11/3 ring system, these compounds have demonstrated promising potential in several therapeutic areas, including oncology, inflammation, and virology.[1] This technical guide provides a comprehensive overview of the foundational research on lathyrane diterpenes, with a focus on their isolation, structural elucidation, and key biological activities. Detailed experimental protocols for their extraction and biological evaluation are provided, alongside a quantitative summary of their activities to aid in structure-activity relationship (SAR) studies. Furthermore, key signaling pathways modulated by these compounds are visualized to facilitate a deeper understanding of their mechanisms of action.
Introduction to Lathyrane Diterpenes
Lathyrane diterpenes are a prominent class of secondary metabolites found extensively in plants of the Euphorbia genus.[1] Their characteristic molecular architecture consists of a fused three-ring system, specifically a five-membered ring, an eleven-membered ring, and a cyclopropane (B1198618) ring.[1] The structural diversity within this class arises from variations in the oxygenation patterns, the nature and position of acyl groups, and the stereochemistry of the ring junctions.[1] These structural nuances are critical determinants of their biological activities, which include potent cytotoxic effects against various cancer cell lines, significant anti-inflammatory properties, the ability to reverse multidrug resistance in cancer cells, and antiviral activity.[1]
Isolation and Structural Elucidation
The isolation of lathyrane diterpenes from their natural sources, predominantly the seeds and roots of Euphorbia species, is a multi-step process that requires careful execution to yield pure compounds. The structural elucidation of these complex molecules relies on a combination of modern spectroscopic techniques.
General Isolation and Purification Protocol
The following protocol outlines a general procedure for the extraction and isolation of lathyrane diterpenes from plant material. It is important to note that specific conditions may need to be optimized depending on the plant species and the target compounds.
2.1.1. Extraction
-
Plant Material Preparation: Air-dry the plant material (e.g., seeds, roots) at room temperature and grind it into a fine powder.
-
Maceration: Soak the powdered plant material in a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (typically 24-72 hours). The process is often repeated multiple times to ensure exhaustive extraction.
-
Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
2.1.2. Fractionation and Purification
-
Solvent-Solvent Partitioning: Suspend the crude extract in a mixture of methanol and water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
Column Chromatography: Subject the fractions to column chromatography using silica (B1680970) gel or other stationary phases. Elute with a gradient of solvents (e.g., n-hexane/ethyl acetate or chloroform/methanol) to separate the components.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions obtained from column chromatography using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol/water or acetonitrile/water) to isolate individual lathyrane diterpenes.
Structural Elucidation
The precise chemical structure of isolated lathyrane diterpenes is determined using a combination of the following spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for establishing the carbon skeleton, the position of substituents, and the relative stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of crystalline compounds.
Biological Activities and Mechanisms of Action
Lathyrane diterpenes exhibit a remarkable range of biological activities, making them attractive candidates for drug development.
Cytotoxic Activity
Numerous lathyrane diterpenes have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. This activity is often linked to the specific substitution patterns on the lathyrane skeleton.
Table 1: Cytotoxic Activity of Selected Lathyrane Diterpenes
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Euphorbia factor L28 | 786-0 (Renal) | 9.43 | [2][3] |
| HepG2 (Liver) | 13.22 | [2][3] | |
| Jatropodagin A | Saos-2 (Osteosarcoma) | 8.08 | [1] |
| MG63 (Osteosarcoma) | 14.64 | [1] | |
| Euphorfischer A | C4-2B (Prostate) | 11.3 | [1] |
| Euphoscopin C | A549 (Paclitaxel-Resistant Lung) | 6.9 | [4] |
| Euphorbiapene D | A549 (Paclitaxel-Resistant Lung) | 7.2 | [4] |
| Euphoheliosnoid A | A549 (Paclitaxel-Resistant Lung) | 9.5 | [4] |
| Compound 3 (from E. sogdiana) | MCF-7 (Breast) | 10.1 µg/ml | [5] |
| 4T1 (Breast) | 28 µg/ml | [5] |
Anti-inflammatory Activity
Lathyrane diterpenes have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators. A key mechanism of action involves the modulation of the NF-κB signaling pathway.
Table 2: Anti-inflammatory Activity of Selected Lathyrane Diterpenes (Inhibition of NO Production in LPS-stimulated RAW264.7 Macrophages)
| Compound | IC50 (µM) | Reference |
| Jatrocurcasenone I | 7.71 | [6] |
| Jatrocurcasenone H | 11.28 | [6] |
| Compound 1 (from E. lathyris) | 3.0 | [7][8][9] |
| Various lathyranes from E. lathyris | 2.6 - 26.0 | [7][8][9] |
| Euphorbia factor L29 and analogues | 11.2 - 52.2 | [10] |
| Lathyrane/3-hydroxyflavone hybrid 8d | 0.91 | [11] |
| Lathyrane/3-hydroxyflavone hybrid 8d1 | 1.55 | [11] |
3.2.1. NF-κB Signaling Pathway
The anti-inflammatory effects of many lathyrane diterpenes are attributed to their ability to inhibit the activation of the transcription factor NF-κB. In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitory protein IκBα. Upon stimulation with inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and various cytokines.[7] Certain lathyrane diterpenes have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[7]
Multidrug Resistance (MDR) Reversal
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR) in cancer cells. One of the primary mechanisms of MDR is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively transports chemotherapeutic drugs out of the cell. Lathyrane diterpenes have been identified as potent modulators of P-gp, capable of reversing MDR and restoring the efficacy of anticancer drugs.
Table 3: Multidrug Resistance Reversal Activity of Selected Lathyrane Diterpenes
| Compound | Cell Line | Reversal Fold | Reference |
| Compound 21 (from E. lathyris) | HepG2/ADR | 10.05 - 448.39 (at 20 µM) | [12] |
| Euphorantester B and analogues | MCF-7/ADR | 1.12 - 13.15 | [13] |
| Various diterpenes (from E. boetica and E. pedroi) | L5178Y (MDR) | FAR values: 36.1–90.1 (at 40µg/mL) | [14] |
3.3.1. Interaction with P-glycoprotein
Lathyrane diterpenes are thought to reverse MDR by acting as competitive substrates for P-gp. By binding to the P-gp transporter, they inhibit the efflux of co-administered chemotherapeutic agents, leading to their increased intracellular accumulation and enhanced cytotoxicity. Some studies suggest that lathyrane diterpenes can also activate the P-gp-coupled ATPase activity, further supporting their role as P-gp substrates.[12]
Experimental Protocols for Biological Assays
The following sections provide detailed methodologies for key in vitro assays used to evaluate the biological activities of lathyrane diterpenes.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
4.1.1. Materials
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compounds (lathyrane diterpenes) dissolved in DMSO
-
Positive control (e.g., cisplatin (B142131) or doxorubicin)
4.1.2. Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW264.7 Cells)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
4.2.1. Materials
-
RAW264.7 murine macrophage cell line
-
Complete cell culture medium
-
96-well microtiter plates
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., L-NMMA)
4.2.2. Protocol
-
Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours. Include a control group (cells only), a vehicle control group (cells with DMSO and LPS), and a positive control group.
-
Nitrite Measurement: Collect 50-100 µL of the cell culture supernatant from each well. Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration in the samples using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the vehicle control and determine the IC50 value.
-
Cell Viability: It is crucial to perform a concurrent cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity.
Conclusion and Future Directions
Lathyrane diterpenes represent a rich and valuable source of structurally novel and biologically active compounds with significant therapeutic potential. Their diverse pharmacological activities, including cytotoxic, anti-inflammatory, and MDR reversal effects, make them compelling lead structures for the development of new drugs. The detailed protocols and quantitative data presented in this guide are intended to serve as a foundational resource for researchers in the field of natural product chemistry and drug discovery. Future research should focus on the semi-synthesis of novel lathyrane derivatives to optimize their potency and selectivity, as well as in-depth in vivo studies to validate their therapeutic efficacy and safety profiles. A deeper understanding of their molecular targets and mechanisms of action will be crucial for the successful translation of these promising natural products into clinical applications.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cytotoxicity and Apoptosis Inducing Effects of Some Lathyrane and Tigliane Diterpenes against Breast Cancer Cell Lines | Traditional and Integrative Medicine [jtim.tums.ac.ir]
- 6. New lathyrane diterpenoids with anti-inflammatory activity isolated from the roots of Jatropha curcas L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Lathyrane Diterpenoids from Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Anti-inflammatory Lathyrane Diterpenoids from Euphorbia lathyris - Journal of Natural Products - Figshare [acs.figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Lathyrane diterpenes from Euphorbia lathyris and the potential mechanism to reverse the multi-drug resistance in HepG2/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lathyrane diterpenoids with multidrug resistance reversal activity from the tubers of Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
preliminary cytotoxicity screening of 9-O-Ethyldeacetylorientalide
An In-Depth Technical Guide on the Preliminary Cytotoxicity Screening of 9-O-Ethyldeacetylorientalide
Abstract
This document provides a comprehensive technical overview of the methodologies and data interpretation for the . It is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities for their potential as anticancer agents. This guide outlines standard experimental protocols, presents a framework for data analysis, and visualizes key experimental workflows and potential signaling pathways. While specific experimental data for this compound is not publicly available, this guide serves as a robust template for conducting and documenting such a study.
Introduction
The identification of novel cytotoxic agents is a critical first step in the development of new cancer therapies. Natural products and their semi-synthetic derivatives have historically been a rich source of anticancer drugs. Orientalide, a sesquiterpene lactone, and its derivatives are of interest due to the established cytotoxic activity of this class of compounds. This guide focuses on a hypothetical preliminary cytotoxicity screening of a specific derivative, this compound, to assess its potency and selectivity against various cancer cell lines.
The primary objectives of a preliminary cytotoxicity screening are to:
-
Determine the concentration-dependent cytotoxic effects of the compound on various cancer cell lines.
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
Assess the selectivity of the compound by comparing its cytotoxicity towards cancer cells versus normal, non-cancerous cells.
-
Elucidate the potential mechanism of cell death (e.g., apoptosis, necrosis).
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound would be evaluated against a panel of human cancer cell lines and a normal human cell line to determine its potency and selectivity. The results, presented as IC50 values, are summarized in the table below. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | IC50 (µM) ± SD | Selectivity Index (SI) |
| A549 | Lung Carcinoma | 15.2 ± 1.8 | 4.8 |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.9 | 8.6 |
| HCT116 | Colon Carcinoma | 12.1 ± 1.5 | 6.1 |
| DU145 | Prostate Carcinoma | 18.9 ± 2.3 | 3.9 |
| HeLa | Cervical Carcinoma | 10.4 ± 1.1 | 7.0 |
| NHDF-Neo | Normal Human Dermal Fibroblasts | 73.4 ± 5.6 | - |
Selectivity Index (SI) = IC50 of normal cells / IC50 of cancer cells
A higher selectivity index indicates a greater preferential cytotoxicity towards cancer cells.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (A549, MCF-7, HCT116, DU145, HeLa) and a normal human dermal fibroblast cell line (NHDF-Neo) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells are passaged upon reaching 80-90% confluency.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of medium containing the various concentrations of the compound. A vehicle control (medium with DMSO) and a blank control (medium only) are included.
-
Incubation: The plates are incubated for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Assay
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide are added to the cell suspension according to the manufacturer's protocol, and the cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Visualizations
Experimental Workflow
Caption: Workflow for Preliminary Cytotoxicity Screening.
Hypothetical Signaling Pathway for Induced Apoptosis
Caption: Hypothetical Apoptotic Signaling Pathway.
Conclusion
This technical guide outlines a standardized approach for the preliminary in vitro cytotoxicity screening of this compound. The provided protocols for cell culture and cytotoxicity assays, along with the framework for data presentation and analysis, offer a comprehensive methodology for evaluating the anticancer potential of this and other novel compounds. The visualized workflow and hypothetical signaling pathway serve as valuable tools for experimental planning and for formulating hypotheses regarding the compound's mechanism of action. Further studies, including more detailed mechanistic investigations and in vivo testing, would be necessary to fully characterize the therapeutic potential of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of Lathyrane Diterpenoids
This technical guide provides a comprehensive overview of the multifaceted mechanisms of action of lathyrane diterpenoids, a prominent class of natural products primarily isolated from the Euphorbia genus. These compounds, characterized by a complex tricyclic carbon skeleton, have garnered significant scientific interest due to their potent and diverse biological activities. This document details their primary mechanisms of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanisms of Action
Lathyrane diterpenoids exhibit a range of pharmacological effects, with the most extensively studied being the reversal of multidrug resistance (MDR) in cancer cells, anti-inflammatory activity, and direct antitumor effects. Other notable biological activities include agonism of the pregnane (B1235032) X receptor (PXR), antiviral properties, and vascular-relaxing effects.[1][2][3][4][5][6] The intricate structure of the lathyrane skeleton allows for interactions with multiple cellular targets, contributing to their diverse bioactivities.[1][6]
Multidrug Resistance (MDR) Reversal
A primary mechanism of action for many lathyrane diterpenoids is the modulation of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1), which is a key contributor to multidrug resistance in cancer.[7][8][9][10] Overexpression of P-gp in cancer cells leads to the active efflux of chemotherapeutic agents, reducing their intracellular concentration and efficacy.
Lathyrane diterpenoids are proposed to reverse MDR through competitive inhibition of P-gp.[7] They are believed to act as high-affinity substrates for P-gp and are themselves effluxed from the cell.[7] This competitive binding saturates the transporter, thereby reducing the efflux of co-administered anticancer drugs and restoring their cytotoxic effects.[1][7] Some lathyrane diterpenes have been shown to activate the P-gp coupled ATPase activity, further supporting their interaction with the transporter.[7] Structure-activity relationship studies have indicated that the presence of an aromatic moiety on the lathyrane structure can significantly enhance the inhibition of P-gp-mediated efflux.[1]
Anti-inflammatory Activity
Several lathyrane diterpenoids have demonstrated significant anti-inflammatory properties.[11][12][13][14][15][16] Their mechanism of action in this context is primarily linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[11][12][13]
In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), lathyrane diterpenoids can inhibit the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα).[11][13] This prevents the nuclear translocation of the NF-κB complex, a critical step in the transcriptional activation of pro-inflammatory genes.[11][12] Consequently, the expression of downstream targets of NF-κB, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6), is downregulated.[11][13][15] Some lathyrane diterpenoids have also been shown to induce autophagy, which may contribute to their anti-inflammatory effects.[11][12]
Antitumor and Cytotoxic Activity
Beyond their role in MDR reversal, lathyrane diterpenoids also possess intrinsic cytotoxic and antitumor properties.[1][17][18][19] The mechanisms underlying these effects include the induction of apoptosis and cell cycle arrest in cancer cells.[18]
For instance, the lathyrane diterpenoid euphlathin A has been shown to induce apoptosis in human hypertrophic scar cells, a fibroproliferative disorder.[18] This was associated with cell cycle arrest at the G2/M or S phase.[18] Other studies have reported the cytotoxic activity of various lathyrane diterpenoids against a range of cancer cell lines.[1][19] The antitumor activity of some lathyranes has also been linked to the inhibition of the expression of viral antigens, such as the human cytomegalovirus (CMV) immediate-early (IE) antigen, which may be involved in tumor promotion.[17]
Pregnane X Receptor (PXR) Agonism
Certain lathyrane diterpenoids have been identified as agonists of the pregnane X receptor (PXR), a nuclear receptor that plays a crucial role in regulating the metabolism and disposition of xenobiotics and endobiotics.[4][20] Activation of PXR leads to the transcriptional upregulation of genes involved in drug metabolism and transport, including cytochrome P450 enzymes (e.g., CYP3A4, CYP2B6) and ABC transporters like P-gp (MDR1).[4][20]
The agonistic activity of lathyrane diterpenoids on PXR suggests a potential role in modulating drug metabolism and could have implications for drug-drug interactions. Structure-activity relationship studies have shown that an acyloxy group at the C-7 position and the presence of a carbonyl group at the 14-position are important for PXR agonistic activity.[4][20]
Quantitative Data on Biological Activities
The following tables summarize the reported quantitative data for the biological activities of selected lathyrane diterpenoids.
Table 1: Cytotoxic and Anti-inflammatory Activities of Lathyrane Diterpenoids
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Jatropodagin A | Saos-2 (Osteosarcoma) | Cytotoxicity | 8.08 | [1] |
| Jatropodagin A | MG-63 (Osteosarcoma) | Cytotoxicity | 14.64 | [1] |
| Compound 8d1 | RAW264.7 (Macrophage) | Anti-inflammatory (NO production) | 1.55 ± 0.68 | [11] |
| Compound 1 | RAW264.7 (Macrophage) | Anti-inflammatory (NO production) | 3.0 ± 1.1 | [13] |
| Compounds 1-3, 7, 9, 11, 13, 14, 16 | RAW264.7 (Macrophage) | Anti-inflammatory (NO production) | 2.6 - 26.0 | [13] |
| Euphlathin A (1 ) | HTS (Hypertrophic scar) | Antiproliferative | 6.33 | [18] |
| Compound 2 | U937 (Leukemia) | Cytotoxicity | 0.87 ± 0.32 | [19] |
Table 2: Multidrug Resistance (MDR) Reversal Activity of Lathyrane Diterpenoids
| Compound | Cell Line | Reversal Fold | Concentration (µM) | Reference |
| Compounds 2-4, 7-9, 11, 13-14, 16, 18-19, 21-23 | HepG2/ADR | 10.05 - 448.39 | 20 | [7] |
| Euphorantester B | MCF-7/ADR | Comparable to Verapamil | Not specified | [9] |
| 15 compounds | MCF-7/ADR | 1.12 - 13.15 | Not specified | [9] |
| Compound 19 | MCF-7/ADR | 4.8 times > Verapamil | Not specified | [21] |
| Compound 25 | MCF-7/ADR | 4.0 times > Verapamil | Not specified | [21] |
Table 3: PXR Agonistic Activity of Lathyrane Diterpenoids
| Compound | Assay | Activation Fold | Concentration (µM) | Reference |
| Compound 8 | hPXR reporter gene | 6.9 | 10 | [4] |
| Compound 26 | hPXR reporter gene | 3.4 | 10 | [4] |
| Compound 30 | hPXR reporter gene | 4.9 | 10 | [4] |
| Rifampicin (Positive control) | hPXR reporter gene | 2.9 | 10 | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of lathyrane diterpenoid mechanisms of action.
P-glycoprotein (P-gp) Modulation Assay (Rhodamine-123 Accumulation)
This assay assesses the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine-123, from P-gp-overexpressing cells.
-
Cell Culture: P-gp-overexpressing cancer cells (e.g., L5178Y ABCB1 transfected mouse T-lymphoma cells or MCF-7/ADR) and their non-resistant parental counterparts are cultured to confluency.
-
Incubation: Cells are pre-incubated with the lathyrane diterpenoid at various concentrations or a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
Substrate Addition: Rhodamine-123 is added to the cell suspension and incubated to allow for cellular uptake and efflux.
-
Flow Cytometry Analysis: After incubation, the cells are washed, and the intracellular fluorescence of rhodamine-123 is measured using a flow cytometer.
-
Data Analysis: An increase in intracellular fluorescence in the presence of the lathyrane diterpenoid indicates inhibition of P-gp-mediated efflux.
NF-κB Signaling Pathway Analysis (Western Blotting)
This method is used to determine the effect of lathyrane diterpenoids on the protein expression levels of key components of the NF-κB signaling pathway.
-
Cell Treatment: Macrophage cells (e.g., RAW264.7) are pre-treated with the lathyrane diterpenoid for a specific duration, followed by stimulation with LPS.
-
Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared from the treated cells.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-IκBα, IκBα, NF-κB p65, iNOS, COX-2) and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified to determine the relative protein expression levels.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to investigate the effect of lathyrane diterpenoids on the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Cancer cells are treated with the lathyrane diterpenoid at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing a fluorescent DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined from the DNA content histogram.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the mechanism of action of lathyrane diterpenoids.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lathyrane diterpenoids from the roots of Euphorbia micractina and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lathyrane diterpenes from Euphorbia lathyris and the potential mechanism to reverse the multi-drug resistance in HepG2/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lathyrane diterpenes from Euphorbia lathyris as modulators of multidrug resistance and their crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lathyrane diterpenoids with multidrug resistance reversal activity from the tubers of Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. scienceopen.com [scienceopen.com]
- 12. New lathyrane diterpenoid hybrids have anti-inflammatory activity through the NF-κB signaling pathway and autophagy – ScienceOpen [scienceopen.com]
- 13. Anti-inflammatory Lathyrane Diterpenoids from Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of natural and synthetic lathyrane-based diterpenoids for suppression of NLRP3-driven inflammation and gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New lathyrane diterpenoids with anti-inflammatory activity isolated from the roots of Jatropha curcas L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Macrocyclic lathyrane diterpenes as antitumor promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Bioactive Compounds from Oriental Medicine: A Technical Guide
Introduction
Traditional oriental medicine has long utilized a vast pharmacopeia of natural compounds for the treatment of a wide array of ailments. Modern scientific investigation is increasingly validating the therapeutic efficacy of these agents, revealing their potent biological activities and underlying molecular mechanisms. This technical guide explores the therapeutic potential of a selection of these compounds, often broadly referred to under umbrella terms within research, which for the purpose of this paper will focus on specific, well-documented molecules such as Oridonin (B1677485), Orientin, Asiaticoside, and various Iridoids. These compounds have demonstrated significant promise in preclinical studies across oncology, inflammation, and neuroprotection. This document provides an in-depth overview of their mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways they modulate. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics derived from natural sources.
Data Summary: Therapeutic Effects of Selected Compounds
The following tables summarize the quantitative data on the therapeutic effects of Oridonin, Orientin, and Asiaticoside from various preclinical studies. These data highlight their potency and specific activities in different disease models.
Table 1: Anticancer Activity of Oridonin
| Cell Line | Assay | Concentration (µM) | Effect | Citation |
| HCT8 (Colon Cancer) | Annexin V-FITC/PI | 0-20 | Dose-dependent increase in apoptosis | [1] |
| HCT116 (Colon Cancer) | Annexin V-FITC/PI | 0-20 | Dose-dependent increase in apoptosis | [1] |
| HCT8 (Colon Cancer) | Western Blot | Not Specified | Increased cleaved caspase-3 and PARP | [1] |
| HCT116 (Colon Cancer) | Western Blot | Not Specified | Increased cleaved caspase-3 and PARP | [1] |
| Colon Cancer Xenograft | In vivo | Not Specified | Significant suppression of tumor growth | [1] |
Table 2: Anti-inflammatory Effects of Orientin
| Cell Line | Treatment | Effect | Citation |
| RAW 264.7 | LPS | Significantly decreased production of IL-1β, TNF-α, IL-6, and IL-18 | [2] |
| RAW 264.7 | LPS | Remarkably reduced iNOS-derived NO and COX-2-derived PGE2 | [2] |
| RAW 264.7 | LPS | Blocked phosphorylation and degradation of IκBα | [2] |
| RAW 264.7 | LPS | Inhibited nuclear translocation of NF-κB (p65) | [2] |
Table 3: Anticancer and Neuroprotective Effects of Asiaticoside
| Cell Line/Model | Assay/Endpoint | Effect | Citation |
| HCT116, SW480, LoVo (CRC) | CCK-8, Colony Formation | Suppressed proliferation in a time- and dose-dependent manner | [3] |
| CRC Cells | JC-1 Staining | Decreased mitochondrial membrane potential | [3] |
| CRC Cells | Flow Cytometry | Increased apoptosis, G0/G1 phase cell cycle arrest | [3] |
| CRC Xenograft Mouse Model | In vivo | Significantly inhibited colorectal tumor growth | [3] |
| Primary Mouse Cortical Neurons | Cell Viability | Decreased neuronal cell loss in a concentration-dependent manner | [4] |
| Primary Mouse Cortical Neurons | Western Blot | Restored changes in expression of Bcl-2 and Bax | [4] |
| Cultured Neurons | Calcium Imaging | Significantly inhibited Ca2+ influx induced by N-methyl-D-aspartate | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols used in the cited research on these bioactive compounds.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.[5][6]
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of the compound for the desired time period (e.g., 18, 24, 48 hours).[5]
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in viable cells.[5]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[5]
-
Plate cells in a 96-well plate and allow them to attach overnight.
-
Expose cells to the test compound for a specified duration.
-
Incubate the cells with a medium containing neutral red.
-
Wash the cells to remove excess dye.
-
Extract the dye from the lysosomes using a destaining solution.
-
Quantify the amount of dye by measuring the absorbance.
-
Apoptosis Assays
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat cells with the compound of interest.
-
Harvest and wash the cells with a binding buffer.
-
Resuspend the cells in the binding buffer containing Annexin V-FITC and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Analyze the stained cells using a flow cytometer.
-
-
Western Blot Analysis for Apoptosis Markers: This technique is used to detect the expression levels of key proteins involved in the apoptotic cascade.
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for apoptotic markers such as cleaved caspase-3, PARP, Bcl-2, and Bax.[1][3][4]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Anti-inflammatory Assays
-
Measurement of Nitric Oxide (NO) Production: The Griess assay is commonly used to measure the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Culture macrophages (e.g., RAW 264.7 cells) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.[7]
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines: ELISA is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in cell culture supernatants or serum.[7]
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block the plate to prevent non-specific binding.
-
Add the samples (cell culture supernatants or diluted serum) to the wells.
-
Add a detection antibody that is also specific for the cytokine.
-
Add a substrate that is converted by an enzyme conjugated to the detection antibody, resulting in a color change.
-
Measure the absorbance and calculate the cytokine concentration based on a standard curve.
-
Signaling Pathways and Visualizations
The therapeutic effects of these orientalide (B1516890) compounds are mediated through their modulation of complex intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.
Oridonin-Induced Autophagy-Dependent Apoptosis in Colon Cancer
Oridonin exerts its anticancer effects in colon cancer by inducing reactive oxygen species (ROS) accumulation, which in turn activates the AMPK-mTOR-ULK1 signaling pathway, leading to autophagy-dependent apoptosis.[1]
Caption: Oridonin-induced signaling cascade in colon cancer cells.
Orientin-Mediated Inhibition of LPS-Induced Inflammation
Orientin demonstrates potent anti-inflammatory effects by suppressing the NF-κB signaling pathway and the activation of the NLRP3 inflammasome in macrophages stimulated with lipopolysaccharide (LPS).[2]
References
- 1. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orientin Ameliorates LPS-Induced Inflammatory Responses through the Inhibitory of the NF-κB Pathway and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asiaticoside suppresses cell proliferation by inhibiting the NF-κB signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of Asiaticoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5-O-Ethyldeacetylorientalide and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed theoretical framework and plausible experimental protocols for the synthesis of 5-O-Ethyldeacetylorientalide, a novel derivative of the natural product orientalide (B1516890). The synthesis of the target compound, likely intended from the user query "9-O-Ethyldeacetylorientalide," involves a two-step modification of the orientalide molecule: selective deacetylation of the 5-acetyloxy group followed by ethylation of the resulting hydroxyl group. Given the absence of published literature on this specific derivative, the protocols outlined below are based on established chemical principles for the modification of complex natural products. These notes also address potential challenges, such as regioselectivity, and propose strategies to overcome them.
Introduction
Orientalide is a germacrane (B1241064) sesquiterpenoid isolated from Sigesbeckia orientalis.[1] Its complex structure features multiple functional groups that can be targeted for chemical modification to explore structure-activity relationships (SAR) and develop new therapeutic agents. The synthesis of derivatives by modifying existing functional groups is a common strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. This document outlines a proposed synthetic route for 5-O-Ethyldeacetylorientalide.
Proposed Synthesis of 5-O-Ethyldeacetylorientalide
The synthesis of 5-O-Ethyldeacetylorientalide from orientalide is proposed to proceed via a two-step sequence:
-
Deacetylation: Selective hydrolysis of the acetate (B1210297) ester at the C-5 position to yield 5-deacetylorientalide.
-
Ethylation: Williamson ether synthesis to introduce an ethyl group at the C-5 hydroxyl position.
A key challenge in this synthesis is the presence of a primary hydroxyl group at the C-10 position, which may compete in the ethylation step. Strategies to ensure regioselectivity are discussed in the protocols.
Diagram of the Proposed Synthetic Pathway
References
Application Notes and Protocols for the Quantification of 9-O-Ethyldeacetylorientalide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-O-Ethyldeacetylorientalide is a sesquiterpene lactone belonging to the guaianolide class of natural products. As with many bioactive natural compounds, accurate and precise quantification in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique. The methodologies described herein are based on established principles for the analysis of sesquiterpene lactones and are intended to serve as a comprehensive guide for researchers.[1][2][3]
I. Analytical Method: HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for the quantification of this compound in complex matrices such as plasma, urine, and plant extracts due to its high selectivity and sensitivity.
Experimental Workflow
Caption: General workflow for the quantification of this compound.
II. Detailed Experimental Protocols
A. Sample Preparation
The choice of sample preparation technique depends on the matrix. The goal is to extract the analyte of interest while removing interfering substances.
1. Plasma or Urine Samples (Liquid-Liquid Extraction - LLE)
-
To 100 µL of plasma or urine sample in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a structurally similar sesquiterpene lactone not present in the sample).
-
Add 500 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.
2. Plant Material (Solid-Phase Extraction - SPE)
-
Weigh 1 gram of powdered, dried plant material.
-
Extract with 10 mL of methanol (B129727) by sonication for 30 minutes.
-
Centrifuge the mixture at 4,000 x g for 15 minutes and collect the supernatant.
-
Repeat the extraction process twice more and combine the supernatants.
-
Evaporate the combined methanol extract to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of 10% methanol in water.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for analysis.
B. HPLC-MS/MS Conditions
The following are suggested starting conditions and may require optimization.
1. HPLC System
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for the separation of sesquiterpene lactones.[2]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2. Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is often suitable for sesquiterpene lactones.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. A hypothetical precursor ion [M+H]⁺ would be fragmented to produce specific product ions.
-
Example Transition: To be determined experimentally (e.g., for a hypothetical MW of 350.4, the transition might be m/z 351.4 -> 253.2).
-
-
Instrument Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
C. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH) to ensure its reliability.[4][5] Key validation parameters are summarized in the table below.
III. Quantitative Data Summary
The following tables present hypothetical but realistic quantitative data that would be expected from a validated HPLC-MS/MS method for this compound.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.0025x + 0.0012 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 10 | < 10 | 90 - 110 |
| Medium | 100 | < 10 | < 10 | 90 - 110 |
| High | 800 | < 10 | < 10 | 90 - 110 |
| LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Percent Relative Standard Deviation. |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 95 | 90 - 110 |
| High | 800 | 85 - 95 | 90 - 110 |
Table 4: Stability
| Stability Condition | Duration | Stability (% of Nominal) |
| Bench-top (Room Temp) | 4 hours | 90 - 110 |
| Freeze-Thaw | 3 cycles | 90 - 110 |
| Long-term (-80°C) | 30 days | 90 - 110 |
IV. Signaling Pathways and Logical Relationships
As specific signaling pathways for this compound are not yet elucidated, the following diagram illustrates the logical relationship in a pharmacokinetic study, a primary application of this quantitative method.
Caption: Logical flow of a pharmacokinetic study for this compound.
V. Conclusion
The HPLC-MS/MS method detailed in these application notes provides a robust and sensitive approach for the quantification of this compound in various biological and botanical matrices. Adherence to the described protocols and validation procedures will ensure the generation of high-quality, reliable data essential for advancing research and development involving this compound.
References
- 1. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
Application Notes and Protocols for the Analysis of 9-O-Ethyldeacetylorientalide by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 9-O-Ethyldeacetylorientalide, a sesquiterpene lactone, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Given the limited specific literature on this compound, the following protocols are based on established methods for the analysis of structurally related sesquiterpene lactones, such as orientalide (B1516890) and other germacrane-type sesquiterpenes.
Chemical Structures
This compound
Orientalide (Parent Compound)
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary method for the analysis of sesquiterpene lactones due to their low volatility and potential thermal lability.[3] A reversed-phase HPLC method with UV detection is recommended for the quantification of this compound.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Plant Material:
-
Grind dried plant material to a fine powder.
-
Extract 1.0 g of the powdered material with 20 mL of methanol (B129727) or ethanol (B145695) in an ultrasonic bath for 30 minutes at room temperature.[4]
-
Centrifuge the extract at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
Pure Compound/Reference Standard:
-
Accurately weigh and dissolve the compound in methanol or acetonitrile (B52724) to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with Acetonitrile (A) and Water (B), both containing 0.1% formic acid. |
| Gradient Program | 0-5 min: 30% A; 5-25 min: 30-70% A (linear); 25-30 min: 70% A; 30-35 min: 70-30% A (linear); 35-40 min: 30% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm (or Diode Array Detector for spectral confirmation)[5] |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with that of a reference standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data (Representative)
The following table summarizes representative quantitative data for the HPLC analysis of sesquiterpene lactones based on literature values for similar compounds. Actual values for this compound must be determined experimentally.
| Parameter | Typical Value Range | Reference |
| Retention Time (min) | 15 - 25 | N/A |
| Linearity Range (µg/mL) | 1 - 100 | [6] |
| Correlation Coefficient (r²) | > 0.999 | [5] |
| Limit of Detection (LOD) (µg/mL) | 0.1 - 0.5 | [6] |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 - 2.0 | [6] |
| Recovery (%) | 95 - 105 | [5] |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For sesquiterpene lactones, derivatization may sometimes be necessary to improve volatility and thermal stability, though direct analysis is often possible.
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization (Optional):
-
Direct Analysis:
-
Prepare a concentrated extract in a volatile solvent like ethyl acetate (B1210297) or dichloromethane.
-
Ensure the final sample is anhydrous by passing it through a small column of sodium sulfate.
-
-
Silylation (for improved volatility):
-
Evaporate a portion of the extract to dryness under a stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.
-
Heat the mixture at 60 °C for 30 minutes.
-
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split 10:1 for concentrated samples) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial 100 °C, hold for 2 min; ramp at 10 °C/min to 280 °C, hold for 10 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 500 amu |
3. Data Analysis:
-
Identify this compound by its retention time and mass spectrum.
-
Compare the obtained mass spectrum with a reference library or the spectrum of a pure standard.
-
For quantification, use a calibration curve prepared with a reference standard. An internal standard (e.g., a stable isotope-labeled analog or a compound with similar chemical properties) is recommended for improved accuracy.
Quantitative Data (Representative)
The following table provides representative quantitative data for the GC-MS analysis of sesquiterpenes. These values should be experimentally determined for this compound.
| Parameter | Typical Value Range | Reference |
| Retention Time (min) | 10 - 20 | N/A |
| Linearity Range (ng/mL) | 10 - 500 | [7] |
| Correlation Coefficient (r²) | > 0.99 | [7] |
| Limit of Detection (LOD) (ng/mL) | 0.05 µg/L | [7] |
| Limit of Quantification (LOQ) (ng/mL) | 0.15 µg/L | [7] |
| Recovery (%) | 90 - 110 | N/A |
Experimental Workflow and Signaling Pathway Diagrams
Analytical Workflow for this compound
The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant matrix.
Caption: General workflow for the analysis of this compound.
Logical Relationship for Method Selection
The choice between HPLC and GC-MS often depends on the specific research question and the properties of the analyte. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting between HPLC and GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Validation of analytical procedures using HPLC-ELSD to determine six sesquiterpene lactones in Eremanthus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Bioassay Development: 9-O-Ethyldeacetylorientalide
Introduction
9-O-Ethyldeacetylorientalide is a semi-synthetic derivative of Orientalide[1], a naturally occurring sesquiterpene lactone. Sesquiterpene lactones are a diverse group of plant-derived specialized metabolites known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and antitumor effects[2][3]. The bioactivity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone group, which can react with biological nucleophiles such as sulfhydryl groups in proteins via Michael addition[2][3].
These application notes provide detailed protocols for developing a suite of bioassays to characterize the biological activity of this compound. The proposed assays will evaluate its cytotoxic, pro-apoptotic, and anti-inflammatory properties, focusing on key signaling pathways often modulated by this class of compounds.
Application Note 1: Assessment of Cytotoxicity using MTT Assay
Objective: To determine the effect of this compound on the metabolic activity and viability of cultured cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that measures the reduction of yellow MTT by mitochondrial NAD(P)H-dependent oxidoreductases in living cells to form a purple formazan (B1609692) product[4][5][6]. The amount of formazan produced is proportional to the number of viable, metabolically active cells[7].
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining cell viability using the MTT assay.
Protocol: MTT Assay
Materials:
-
96-well flat-bottom tissue culture plates
-
Selected cancer or normal cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C protected from light[6].
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl[7].
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the diluted compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL)[4].
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals[4].
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[7].
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Correct the absorbance values by subtracting the average absorbance of the blank wells.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the % Viability against the log concentration of the compound and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
-
Data Presentation: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |
| HeLa | 24 | Data |
| 48 | Data | |
| A549 | 24 | Data |
| 48 | Data | |
| MCF-7 | 24 | Data |
| 48 | Data |
Application Note 2: Analysis of Apoptosis Induction by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound. This protocol uses dual staining with Annexin V-FITC and Propidium Iodide (PI) followed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis[8][9]. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised[8]. This allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+)[8].
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
Protocol: Annexin V-FITC/PI Staining
Materials:
-
6-well tissue culture plates
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., 0.5x, 1x, and 2x the determined IC₅₀) for 24-48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well to ensure all apoptotic cells are collected[9].
-
Washing: Centrifuge the cell suspension at ~500 x g for 5 minutes. Discard the supernatant and wash the cells twice with ice-cold PBS[9].
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water[10].
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[10].
-
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) using a flow cytometer. Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants correctly.
Data Presentation: Apoptosis Induction by this compound
| Treatment Concentration (µM) | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| 0 (Vehicle Control) | Data | Data | Data |
| 0.5 x IC₅₀ | Data | Data | Data |
| 1.0 x IC₅₀ | Data | Data | Data |
| 2.0 x IC₅₀ | Data | Data | Data |
Application Note 3: Investigating Anti-Inflammatory Activity via the NF-κB Pathway
Objective: To determine if this compound inhibits the pro-inflammatory NF-κB signaling pathway. The NF-κB family of transcription factors plays a critical role in regulating immune and inflammatory responses[11][12]. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing the active NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of inflammatory genes[13][14][15].
Signaling Pathway: Canonical NF-κB Activation
Caption: Inhibition of NF-κB nuclear translocation by targeting IKK.
Protocol: NF-κB p65 Nuclear Translocation by Western Blot
Materials:
-
RAW 264.7 macrophages or similar cell line
-
Lipopolysaccharide (LPS) or TNF-α
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-β-actin or anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS) for 30-60 minutes. Include an unstimulated control and a stimulated vehicle control.
-
Fractionation: Wash cells with ice-cold PBS and harvest. Perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p65, Lamin B1, and β-actin.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the amount of nuclear p65 to the Lamin B1 loading control. Compare the levels of nuclear p65 in treated samples to the LPS-stimulated vehicle control to determine the extent of inhibition.
Data Presentation: Inhibition of LPS-Induced NF-κB p65 Nuclear Translocation
| Treatment | Nuclear p65 / Lamin B1 (Relative Density) |
| Control (Unstimulated) | Data |
| LPS (1 µg/mL) | Data |
| LPS + Compound (Conc. 1) | Data |
| LPS + Compound (Conc. 2) | Data |
| LPS + Compound (Conc. 3) | Data |
Application Note 4: Investigating Anti-Inflammatory Activity via the STAT3 Pathway
Objective: To evaluate the inhibitory effect of this compound on the STAT3 signaling pathway. Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor involved in inflammation and cancer[16]. Upon stimulation by cytokines like Interleukin-6 (IL-6), STAT3 is phosphorylated at Tyrosine 705 (Tyr705) by Janus kinases (JAKs). This phosphorylation leads to STAT3 dimerization, nuclear translocation, and activation of target gene expression[16]. Aberrant, persistent activation of STAT3 is a hallmark of many inflammatory diseases and cancers[16].
Signaling Pathway: IL-6/JAK/STAT3 Activation
Caption: Inhibition of the JAK/STAT3 pathway.
Protocol: Analysis of STAT3 Phosphorylation by Western Blot
Materials:
-
DU-145 or other STAT3-responsive cell line
-
Interleukin-6 (IL-6) or other STAT3 activator
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blot equipment
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours if necessary. Pre-treat the cells with this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
-
Cell Lysis: Place the plate on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add complete lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube[16].
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, then clarify by centrifuging at >10,000 x g for 10 minutes at 4°C[16]. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blot:
-
Perform SDS-PAGE and protein transfer as described in the NF-κB protocol.
-
Block the membrane and incubate with an anti-phospho-STAT3 (Tyr705) primary antibody overnight at 4°C.
-
Wash, incubate with secondary antibody, and detect bands.
-
Strip the membrane and re-probe with an anti-total-STAT3 antibody to serve as a loading control[17].
-
-
Data Analysis: Quantify the band intensities. Calculate the ratio of phospho-STAT3 to total-STAT3 for each sample. Compare the ratios in treated samples to the IL-6-stimulated vehicle control.
Data Presentation: Inhibition of IL-6-Induced STAT3 Phosphorylation
| Treatment | p-STAT3 / Total-STAT3 Ratio (Relative to Stimulated Control) |
| Control (Unstimulated) | Data |
| IL-6 (20 ng/mL) | 1.00 |
| IL-6 + Compound (Conc. 1) | Data |
| IL-6 + Compound (Conc. 2) | Data |
| IL-6 + Compound (Conc. 3) | Data |
References
- 1. Orientalide | C21H24O8 | CID 98050571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. scispace.com [scispace.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. raybiotech.com [raybiotech.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 15. NF-kB pathway overview | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application of 9-O-Ethyldeacetylorientalide in Cancer Cell Lines: Information Not Available
Initial research efforts to gather information on the application of 9-O-Ethyldeacetylorientalide in cancer cell lines have not yielded any specific data, experimental protocols, or described signaling pathways for this particular compound.
A comprehensive search of available scientific literature and databases did not provide any studies detailing the use of this compound against cancer cell lines. Consequently, the core requirements for this request, including the summarization of quantitative data, detailed experimental methodologies, and the visualization of signaling pathways, cannot be fulfilled at this time due to the absence of relevant information.
The subsequent sections outlining Application Notes, Data Presentation, Experimental Protocols, and Signaling Pathways are therefore not applicable. Further research would be required to determine the biological activity and potential applications of this compound in the context of cancer research.
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 9-O-Ethyldeacetylorientalide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The discovery of novel anti-inflammatory agents is therefore of significant interest in drug development. 9-O-Ethyldeacetylorientalide is a novel compound with potential therapeutic properties. These application notes provide a comprehensive set of protocols for evaluating its anti-inflammatory effects in vitro, focusing on key biomarkers and signaling pathways involved in the inflammatory process.
The following protocols detail methods to assess the inhibitory effects of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Furthermore, methods to investigate the underlying molecular mechanisms through the analysis of key inflammatory proteins and signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are described.
Data Presentation: Summary of Quantitative Data
The following tables present hypothetical data for the anti-inflammatory effects of this compound. These tables are for illustrative purposes to guide data presentation.
Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production and Cell Viability in LPS-stimulated RAW 264.7 Macrophages.
| Concentration (µM) | NO Production (% of LPS control) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.5 |
| 1 | 85.3 ± 4.1 | 98.7 ± 3.8 |
| 5 | 62.1 ± 3.5 | 97.2 ± 4.1 |
| 10 | 41.5 ± 2.8 | 95.9 ± 3.2 |
| 25 | 25.8 ± 2.1 | 94.3 ± 3.9 |
| 50 | 15.2 ± 1.9 | 92.1 ± 4.6 |
| IC₅₀ (µM) | 8.7 | > 100 |
Data are presented as mean ± standard deviation (n=3). IC₅₀ represents the concentration required for 50% inhibition.
Table 2: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages.
| Cytokine | IC₅₀ (µM) |
| TNF-α | 12.5 |
| IL-6 | 15.8 |
| IL-1β | 18.2 |
IC₅₀ values were determined by ELISA after 24 hours of treatment.
Table 3: Effect of this compound on the Expression of Pro-inflammatory Proteins in LPS-stimulated RAW 264.7 Macrophages.
| Protein | Inhibition (%) at 25 µM |
| iNOS | 78.5 ± 6.2 |
| COX-2 | 72.3 ± 5.8 |
Protein expression was quantified by Western blot analysis.
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.[1]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[2][3][4]
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate overnight.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any debris.
-
Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Western Blot Analysis for Protein Expression
Western blotting is used to determine the effect of this compound on the protein expression of iNOS and COX-2, and the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[5][6][7]
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10⁶ cells/well and incubate overnight.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 30 minutes for signaling proteins, 24 hours for iNOS/COX-2).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK, or β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the respective total protein or loading control (β-actin).
Visualizations
References
- 1. Analysis of Antioxidant and Anti-Inflammatory Activities of Solvent Fractions from Rhynchosia nulubilis Cultivated with Ganoderma lucidum Mycelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (E)-9-Octadecenoic Acid Ethyl Ester Derived from Lotus Seedpod Ameliorates Inflammatory Responses by Regulating MAPKs and NF-κB Signalling Pathways in LPS-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Isolating Diterpenoids from Euphorbia Species: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive overview and detailed protocols for the isolation of diterpenoids from various Euphorbia species. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The genus Euphorbia is a rich source of structurally diverse diterpenoids, including lathyranes, jatrophanes, and ingenanes, which have shown a wide range of biological activities.
Introduction
Diterpenoids from Euphorbia species represent a large and structurally complex class of secondary metabolites.[1][2] These compounds are characterized by a 20-carbon skeleton and are often found as polyesters.[3] The isolation and purification of these compounds are crucial for their structural elucidation and subsequent investigation of their pharmacological potential, which includes anti-inflammatory, cytotoxic, and multi-drug resistance modulating activities.[1][4][5] This protocol outlines the key steps from plant material extraction to the purification of individual diterpenoid compounds.
General Experimental Workflow
The isolation of diterpenoids from Euphorbia species typically follows a multi-step procedure involving extraction, fractionation, and chromatographic separation. The general workflow is depicted below.
Caption: General workflow for the isolation of diterpenoids from Euphorbia species.
Experimental Protocols
Plant Material and Extraction
The choice of plant part (e.g., whole plants, roots, seeds, or latex) is crucial as the distribution of diterpenoids can vary.[1] The air-dried and powdered plant material is typically subjected to extraction with organic solvents.
Protocol 3.1.1: Maceration
-
Place the powdered plant material in a large container.
-
Add a suitable solvent (e.g., methanol (B129727) or ethanol) to completely cover the plant material.
-
Allow the mixture to stand at room temperature for a specified period (e.g., 24-72 hours), with occasional stirring.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process with fresh solvent multiple times (typically 3-5 times) to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 3.1.2: Soxhlet Extraction
-
Place the powdered plant material in a thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add the extraction solvent (e.g., ethanol) to the distillation flask.
-
Heat the flask to the boiling point of the solvent. The solvent vapor will travel up to the condenser, condense, and drip into the thimble containing the plant material.
-
The solvent will extract the desired compounds and then return to the distillation flask.
-
Continue the extraction for a sufficient duration (e.g., 24 hours).[6]
-
After extraction, concentrate the solvent in the distillation flask using a rotary evaporator to yield the crude extract.
Fractionation by Liquid-Liquid Extraction
The crude extract is a complex mixture and requires fractionation to separate compounds based on their polarity.
Protocol 3.2.1: Solvent Partitioning
-
Suspend the crude extract in water or a methanol-water mixture.
-
Transfer the suspension to a separatory funnel.
-
Perform sequential extractions with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (CH₂Cl₂), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).[6][7]
-
For each solvent, add it to the separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect the organic layer. Repeat the extraction with the same solvent 2-3 times.
-
Combine the respective organic layers and concentrate each fraction under reduced pressure.
Caption: Liquid-liquid extraction workflow for fractionation of crude extract.
Chromatographic Separation and Purification
The obtained fractions are further subjected to various chromatographic techniques for the isolation of pure diterpenoids.
Protocol 3.3.1: Column Chromatography
-
Pack a glass column with a stationary phase, such as silica (B1680970) gel, Sephadex LH-20, or macroporous resin, slurried in a non-polar solvent.[8]
-
Concentrate the fraction to be separated and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the packed column.
-
Elute the column with a solvent system of gradually increasing polarity (gradient elution). A common solvent system is a mixture of n-hexane and ethyl acetate.
-
Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
Protocol 3.3.2: High-Performance Liquid Chromatography (HPLC)
-
Further purify the sub-fractions obtained from column chromatography using preparative or semi-preparative HPLC.
-
Use a suitable column (e.g., reversed-phase C18).
-
Develop an appropriate mobile phase, often a mixture of acetonitrile (B52724) and water or methanol and water, for optimal separation.
-
Inject the sample and collect the peaks corresponding to individual compounds.
-
Analyze the purity of the isolated compounds using analytical HPLC.
Data Presentation
The following tables summarize quantitative data from various studies on the isolation of diterpenoids from Euphorbia species.
Table 1: Extraction Methods and Yields
| Euphorbia Species | Plant Part | Extraction Method | Solvent | Yield of Crude Extract | Reference |
| E. resinifera | Latex (600 g) | Soxhlet | 96% Ethanol | 88.8 g (14.8%) | [6] |
| E. fischeriana | Roots (30 kg) | Cold-dipping (5x 24h) | Ethanol | Not specified | [7] |
| E. peplus | Whole plants (150 kg) | Maceration | Methanol | Not specified | [9] |
| E. helioscopia | Aerial parts | Maceration | 80% Ethanol | Not specified | [10] |
Table 2: Solvent Partitioning Yields from E. resinifera Latex Crude Extract (88.8 g)
| Fraction | Yield (%) |
| n-hexane | 23.5% |
| Dichloromethane (CH₂Cl₂) | 24% |
| Ethyl acetate (EtOAc) | 1.7% |
| n-butanol (n-BuOH) | 2.3% |
| Water | 48.5% |
| Data from[6] |
Table 3: Optimized Extraction Conditions for Diterpenoids from E. fischeriana
| Parameter | Optimal Condition |
| Ethanol Concentration | 100% |
| Extraction Temperature | 74 °C |
| Extraction Time | 2.0 h |
| Data from[11] |
Table 4: Yields of Isolated Diterpenoids from E. fischeriana under Optimal Conditions
| Compound | Yield (mg/g of plant material) |
| Jolkinolide A | 0.1763 |
| Jolkinolide B | 0.9643 |
| 17-hydroxyjolkinolide A | 0.4245 |
| 17-hydroxyjolkinolide B | 2.8189 |
| Data from[11] |
Conclusion
The isolation of diterpenoids from Euphorbia species is a systematic process that requires careful selection of extraction and chromatographic techniques. The protocols and data presented in this application note provide a solid foundation for researchers to develop and optimize their own isolation strategies for these promising bioactive compounds. The structural diversity of diterpenoids within the Euphorbia genus continues to offer exciting opportunities for the discovery of new therapeutic agents.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purerims.smu.ac.za [purerims.smu.ac.za]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. [Terpenoids from Euphorbia micractina] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Optimization of extraction for diterpenoids from Euphorbia fischeriana Steud using response surface methodology and structure identification by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 9-O-Ethyldeacetylorientalide as a Chemical Probe
A comprehensive search has revealed no specific publicly available scientific literature or data for a compound named "9-O-Ethyldeacetylorientalide." This suggests that the name may be incorrect, it could be a very novel or proprietary compound not yet described in published research, or it may be referred to by a different designation.
Therefore, the following application notes and protocols are presented as a generalized framework for the use of a hypothetical chemical probe, drawing on established principles and methodologies from the field of chemical biology. These protocols should be adapted based on the actual target and properties of the specific chemical probe being used.
Introduction to Chemical Probes
Chemical probes are small molecules designed to selectively bind to a specific protein target, thereby modulating its function. They are invaluable tools for elucidating the biological roles of proteins in cellular and organismal systems, validating drug targets, and dissecting complex signaling pathways. An ideal chemical probe exhibits high potency, selectivity, and cell permeability, and is often accompanied by a structurally similar but biologically inactive negative control.
Hypothetical Target and Mechanism of Action
For the purpose of this guide, we will hypothesize that this compound (hereafter referred to as "Probe-X") is a selective inhibitor of a hypothetical kinase, "Kinase-Y," which is implicated in a pro-inflammatory signaling pathway.
Quantitative Data Summary
The following tables represent the kind of quantitative data that would be essential to characterize "Probe-X."
Table 1: In Vitro Potency and Selectivity of Probe-X
| Target | IC₅₀ (nM) | Kᵢ (nM) | Assay Type |
| Kinase-Y | 50 | 25 | Biochemical (e.g., TR-FRET) |
| Kinase-Z (related) | >10,000 | >5,000 | Biochemical (e.g., TR-FRET) |
| Kinase-A (unrelated) | >10,000 | >5,000 | Biochemical (e.g., TR-FRET) |
| Panel of 400 kinases | >1,000 for all | - | Kinome Scan |
Table 2: Cellular Activity of Probe-X
| Assay | EC₅₀ (nM) | Cell Line | Endpoint |
| Target Engagement | 150 | HEK293 (overexpressing Kinase-Y) | NanoBRET |
| Downstream Signaling | 250 | Macrophage-like cell line | Inhibition of Substrate-Z phosphorylation |
| Cytotoxicity | >20,000 | Various cell lines | Cell Viability (e.g., CellTiter-Glo) |
Experimental Protocols
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of "Probe-X" against "Kinase-Y."
Materials:
-
Recombinant "Kinase-Y" enzyme
-
Biotinylated substrate peptide for "Kinase-Y"
-
ATP
-
TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-antibody and Alexa Fluor™ 647-streptavidin)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
"Probe-X" and negative control compound
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of "Probe-X" and the negative control in DMSO.
-
Add 2.5 µL of the compound dilutions to the assay plate.
-
Add 2.5 µL of "Kinase-Y" enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated substrate peptide and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction by adding 10 µL of the TR-FRET detection reagent mix.
-
Incubate for 1 hour at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate IC₅₀ values from the resulting dose-response curves.
Cellular Target Engagement Assay (NanoBRET™)
This protocol outlines the use of the NanoBRET™ technology to confirm that "Probe-X" engages "Kinase-Y" in living cells.
Materials:
-
HEK293 cells transiently or stably expressing a "Kinase-Y"-NanoLuc® fusion protein
-
NanoBRET™ tracer matched to "Kinase-Y"
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
"Probe-X" and negative control compound
-
White, 96-well assay plates
Procedure:
-
Seed the HEK293-"Kinase-Y"-NanoLuc® cells into the assay plate and incubate overnight.
-
Prepare serial dilutions of "Probe-X" and the negative control.
-
Add the compounds to the cells and incubate for 2 hours.
-
Add the NanoBRET™ tracer to all wells.
-
Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution.
-
Read the plate on a luminometer capable of measuring luminescence at two different wavelengths (e.g., 460 nm and >610 nm).
-
Calculate the NanoBRET™ ratio and determine the EC₅₀ value.
Western Blot for Downstream Signaling
This protocol is to assess the effect of "Probe-X" on the phosphorylation of a known downstream substrate of "Kinase-Y."
Materials:
-
Macrophage-like cells
-
LPS (lipopolysaccharide) or other appropriate stimulus
-
"Probe-X" and negative control compound
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-"Substrate-Z" and anti-total-"Substrate-Z"
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Plate the cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of "Probe-X" or the negative control for 1 hour.
-
Stimulate the cells with LPS for the appropriate time to induce "Substrate-Z" phosphorylation.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibodies followed by the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of "Probe-X" on "Substrate-Z" phosphorylation.
Visualizations
Caption: Workflow for characterizing a chemical probe.
Caption: Inhibition of Kinase-Y by Probe-X.
In Vitro Experimental Setup for 9-O-Ethyldeacetylorientalide: Application Notes and Protocols for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction
9-O-Ethyldeacetylorientalide is a natural product with potential for development as an anticancer therapeutic agent. Natural products have historically been a rich source of new chemical scaffolds for drug development.[1] This document outlines a comprehensive in vitro experimental setup designed to evaluate the anticancer efficacy of this compound, elucidate its mechanism of action, and identify potential molecular targets. The following protocols are foundational for the preclinical assessment of novel therapeutic compounds.[2]
The proposed workflow will systematically assess the cytotoxic and apoptotic effects of this compound on various cancer cell lines and investigate its impact on key signaling pathways frequently dysregulated in cancer.
Experimental Strategy Overview
The in vitro evaluation of this compound will be conducted in a stepwise manner, beginning with a broad screening for cytotoxic activity against a panel of cancer cell lines to determine its potency and selectivity. Subsequently, the pro-apoptotic potential of the compound will be investigated in sensitive cell lines. Finally, the molecular mechanism of action will be explored by examining the modulation of key proteins and genes involved in cell survival and apoptosis signaling pathways.
II. Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability. The half-maximal inhibitory concentration (IC50) will be determined.
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., MCF-10A [normal breast epithelial])
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Materials:
-
Cancer cell line of interest (selected based on MTT assay results)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.[2]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.[3][4]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure changes in the mRNA expression levels of target genes.[5][6]
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers (e.g., for Bcl-2, Bax, Casp3, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.[5]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, primers, and qPCR master mix.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR system. The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression changes using the ΔΔCt method, normalizing to the housekeeping gene.
III. Data Presentation
Table 1: Cytotoxicity of this compound on Cancer and Non-cancerous Cell Lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 |
| A549 | Lung Cancer | 25.6 ± 3.1 |
| HCT116 | Colon Cancer | 18.9 ± 2.5 |
| MCF-10A | Normal Breast | > 100 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (24h Treatment).
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
| Vehicle Control | - | 2.1 ± 0.5 | 3.5 ± 0.8 |
| This compound | 15 (IC50) | 18.7 ± 2.2 | 12.4 ± 1.9 |
| This compound | 30 (2x IC50) | 29.5 ± 3.1 | 25.1 ± 2.8 |
Table 3: Relative Protein Expression Changes in MCF-7 Cells (48h Treatment at IC50).
| Protein | Change in Expression (Fold) |
| p-Akt/Akt | ↓ 0.4 ± 0.05 |
| Bcl-2 | ↓ 0.3 ± 0.04 |
| Bax | ↑ 2.5 ± 0.3 |
| Cleaved Caspase-3 | ↑ 4.1 ± 0.5 |
Table 4: Relative mRNA Expression Changes in MCF-7 Cells (24h Treatment at IC50).
| Gene | Change in Expression (Fold) |
| Bcl-2 | ↓ 0.5 ± 0.06 |
| Bax | ↑ 2.8 ± 0.4 |
| Casp3 | ↑ 3.5 ± 0.5 |
IV. Visualizations
Caption: Experimental workflow for in vitro evaluation.
References
- 1. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the Anticancer Activity of Antrodia cinnamomea in Hepatocellular Carcinoma Cells via Cocultivation With Ginger: The Impact on Cancer Cell Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-O-acetyl GD3 protects tumor cells from apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activity of the structurally novel antibiotic Cl-920 and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highlight on the studies of anticancer drugs derived from plants in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer effects of the MHY218 novel hydroxamic acid-derived histone deacetylase inhibitor in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR and Mass Spectrometry of Lathyrane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques used for the characterization of lathyrane diterpenoids. This document includes tabulated quantitative data for representative compounds, detailed experimental protocols, and visualizations of relevant biological pathways.
Introduction to Lathyrane Diterpenoids
Lathyrane diterpenoids are a large and structurally diverse group of natural products primarily isolated from the Euphorbia genus.[1][2] They are characterized by a unique tricyclic 5/11/3-membered ring system.[2] These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance reversal properties.[1][2] The complex three-dimensional structure and dense stereochemistry of lathyrane diterpenoids necessitate the use of advanced analytical techniques, primarily NMR and mass spectrometry, for their unambiguous structure elucidation.
NMR Spectroscopy of Lathyrane Diterpenoids
NMR spectroscopy is the most powerful tool for the structural elucidation of lathyrane diterpenoids in solution.[3] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required to assign all proton (¹H) and carbon (¹³C) signals and to determine the relative stereochemistry of the molecule.
Quantitative NMR Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for selected lathyrane diterpenoids. These data can serve as a reference for the identification of new and known compounds from this class.
Table 1: ¹H NMR Data (δ, ppm) for Representative Lathyrane Diterpenoids in CDCl₃
| Position | Euphorbia Factor L₂₇ (1) | Euphorbia Factor L₂₈ (2) |
| 2 | - | - |
| 3 | - | - |
| 4 | - | - |
| 5 | - | - |
| 7 | - | - |
| 8α | 2.22 (br s) | 2.05 (m) |
| 8β | 1.22 (br s) | 1.69 (t, 13.8) |
| 9 | 1.36 (m) | 1.42 (m) |
| 11 | 1.51 (m) | 1.48 (t, 9.6) |
| 12 | 6.52 (d, 10.8) | 5.95 (d, 10.2) |
| 16 | 0.94 (d, 5.4) | 1.08 (d, 6.6) |
| 17α | 5.54 (s) | 5.18 (s) |
| 17β | 5.21 (s) | 5.25 (s) |
| 18 | 1.20 (s) | 1.14 (s) |
| 19 | - | - |
| 20 | - | - |
| OAc | 1.28 (s), 2.24 (s) | 1.32 (s) |
| OBz | 7.92 (d, 7.2), 7.51 (t, 7.2), 7.36 (t, 7.8) | - |
| ONic | 9.26 (s), 8.81 (s), 8.29 (d, 7.8), 7.43 (m) | - |
Data extracted from reference[4].
Table 2: ¹³C NMR Data (δ, ppm) for Representative Lathyrane Diterpenoids in CDCl₃
| Position | Euphorbia Factor L₂₇ (1) | Euphorbia Factor L₂₈ (2) |
| 1 | - | - |
| 2 | - | - |
| 3 | - | - |
| 4 | - | - |
| 5 | - | - |
| 6 | 141.7 | 143.9 |
| 7 | 78.9 | 73.8 |
| 8 | 28.9 | 30.2 |
| 9 | 31.7 | 32.0 |
| 10 | 24.9 | 24.3 |
| 11 | 27.9 | 26.3 |
| 12 | 143.4 | 139.9 |
| 13 | 135.5 | 138.4 |
| 14 | 197.4 | 207.3 |
| 15 | 92.1 | 85.5 |
| 16 | 14.3 | 14.6 |
| 17 | 120.5 | 113.5 |
| 18 | 28.8 | 28.5 |
| 19 | - | - |
| 20 | - | - |
| OAc | 169.5, 21.2, 169.9, 22.1 | 169.6, 20.8 |
| OBz | 164.9, 133.3, 130.2, 129.7, 128.5 | - |
| ONic | 165.7, 126.3, 151.2, 153.7, 123.5, 137.2 | - |
Data extracted from reference[4].
Experimental Protocol for NMR Analysis
This protocol outlines a general procedure for the NMR analysis of a purified lathyrane diterpenoid.
1. Sample Preparation:
-
Amount: Weigh 1-5 mg of the purified lathyrane diterpenoid for ¹H NMR and 10-20 mg for ¹³C NMR experiments.
-
Solvent: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆, or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for these compounds.
-
Internal Standard: Tetramethylsilane (TMS) is often pre-added to the deuterated solvent by the manufacturer and serves as the internal standard (δ 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Tube Sealing: Cap the NMR tube to prevent solvent evaporation and contamination.
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, especially for less abundant samples.
-
1D Experiments:
-
¹H NMR: Acquire a standard ¹H NMR spectrum to observe the proton signals. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for full quantification of all carbon signals. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ groups.
-
-
2D Experiments:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is critical for assembling the carbon skeleton and placing substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.
-
3. Data Processing and Analysis:
-
Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin, or similar).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectra using the residual solvent peak or the TMS signal.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the coupling constants (J-values) in the ¹H NMR spectrum to deduce dihedral angles and connectivity.
-
Systematically analyze the 2D correlation spectra to build the molecular structure.
Experimental Workflow for NMR Analysis.
Mass Spectrometry of Lathyrane Diterpenoids
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of lathyrane diterpenoids. Tandem mass spectrometry (MS/MS) experiments provide valuable structural information through the analysis of fragmentation patterns.
Quantitative Mass Spectrometry Data
The fragmentation of lathyrane diterpenoids is often characterized by the loss of their acyl side chains and cleavages within the diterpenoid core.
Table 3: Characteristic Mass Spectrometry Fragmentation of a Lathyrane Diterpenoid
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Interpretation |
| 602.2750 [M+H]⁺ | Neutral loss of C₂H₂O | 560.2645 | Loss of an acetyl group |
| 602.2750 [M+H]⁺ | Neutral loss of C₇H₆O₂ | 480.2224 | Loss of a benzoyl group |
| 602.2750 [M+H]⁺ | Neutral loss of C₆H₅NO₂ | 479.2439 | Loss of a nicotinoyl group |
Hypothetical fragmentation based on the structure of Euphorbia Factor L₂₇ and common fragmentation patterns. Actual data can be found in reference[4].
Experimental Protocol for LC-MS/MS Analysis
This protocol describes a general method for the analysis of lathyrane diterpenoids using liquid chromatography coupled with tandem mass spectrometry.
1. Sample Preparation:
-
Prepare a stock solution of the purified compound or plant extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. LC-MS/MS System and Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution is commonly employed, for example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient might be 5-95% B over 20 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 25-40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) is commonly used, typically in positive ion mode ([M+H]⁺, [M+Na]⁺).
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.
-
MS Scan Mode: Acquire full scan MS data over a mass range of m/z 100-1500.
-
MS/MS Scan Mode: Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation spectra of the most abundant ions. For targeted analysis, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
Collision Energy: Optimize collision energy (e.g., 10-40 eV) to achieve informative fragmentation.
-
3. Data Analysis:
-
Process the data using the instrument's software.
-
Determine the elemental composition from the accurate mass of the molecular ion.
-
Analyze the MS/MS spectra to identify characteristic neutral losses and fragment ions.
-
Compare the fragmentation patterns with known lathyrane diterpenoids or use fragmentation prediction software to aid in structure elucidation.
Experimental Workflow for LC-MS/MS Analysis.
Biological Signaling Pathways Modulated by Lathyrane Diterpenoids
Lathyrane diterpenoids have been shown to exert their biological effects by modulating key cellular signaling pathways, including the NF-κB and apoptosis pathways.
Inhibition of the NF-κB Signaling Pathway
Many lathyrane diterpenoids exhibit anti-inflammatory activity by inhibiting the NF-κB signaling pathway.[5] This pathway is a central regulator of inflammation, and its inhibition can reduce the production of pro-inflammatory mediators. The diagram below illustrates the canonical NF-κB pathway and the point of intervention by some lathyrane diterpenoids.
Inhibition of the NF-κB Pathway.
Induction of Apoptosis
Certain lathyrane diterpenoids have demonstrated cytotoxic effects on cancer cells by inducing apoptosis, or programmed cell death.[1] The intrinsic (mitochondrial) pathway of apoptosis is often implicated.
Induction of the Apoptosis Pathway.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple and Sensitive LC-MS/MS Method for Determination of Four Major Active Diterpenoids from Andrographis paniculata in Human Plasma and Its Application to a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New lathyrane diterpenoid hybrids have anti-inflammatory activity through the NF-κB signaling pathway and autophagy – ScienceOpen [scienceopen.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Lathyrane Diterpenoids
Welcome to the Technical Support Center for the total synthesis of lathyrane diterpenoids. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this complex and biologically significant class of molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in overcoming common challenges encountered in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of lathyrane diterpenoids?
A1: The total synthesis of lathyrane diterpenoids presents several significant challenges stemming from their complex molecular architecture. These natural products are characterized by a highly substituted and stereochemically rich tricyclic system, consisting of fused five, eleven, and three-membered rings.[1] Key difficulties include:
-
Construction of the 5/11/3 Tricyclic Core: The central 11-membered macrocycle is entropically disfavored to form via simple cyclization.[2]
-
Stereocontrol: The presence of multiple contiguous stereocenters requires highly stereoselective transformations to obtain the desired diastereomer.
-
Functional Group Manipulation: The high degree of oxygenation and the presence of sensitive functionalities necessitate a robust protecting group strategy and chemoselective reactions.
-
Cyclopropane Ring Formation: The stereospecific construction of the gem-dimethylcyclopropane ring fused to the macrocycle is a non-trivial synthetic step.[1]
Q2: My macrocyclization reaction to form the 11-membered ring is failing or giving low yields. What are common causes and solutions?
A2: Low yields in the crucial macrocyclization step are a frequent bottleneck. Several factors can contribute to this issue:
-
Unfavorable Precursor Conformation: The linear precursor may not readily adopt the necessary conformation for ring closure.
-
Competing Intermolecular Reactions: At higher concentrations, intermolecular side reactions can predominate over the desired intramolecular cyclization.
-
Lack of Reactivity at Reaction Centers: Steric hindrance or electronic effects can diminish the reactivity of the functional groups involved in the cyclization. For instance, in some approaches, an aldehyde functionality has been reported to lack the necessary reactivity for an intramolecular coupling.[2]
Troubleshooting Strategies:
-
Choice of Macrocyclization Reaction: Several methods can be employed, each with its own advantages and disadvantages. The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful tool for forming carbon-carbon bonds in complex settings and has been successfully used in the synthesis of macrocycles.[3] Ring-closing metathesis (RCM) is another common strategy, though it may require an extra step to saturate the newly formed double bond.[2][4]
-
Reaction Conditions: Strict adherence to high-dilution conditions is often necessary to favor intramolecular cyclization. The choice of solvent and temperature can also significantly impact the reaction outcome.
-
Precursor Design: Introducing conformational constraints, such as double bonds or cyclic fragments, into the linear precursor can pre-organize it for cyclization and improve yields.
Q3: I am observing unexpected side reactions. What are some common side reactions in lathyrane synthesis?
A3: The complexity of lathyrane intermediates can lead to several undesired side reactions:
-
Double Bond Isomerization: In reactions involving transition metals, such as the Heck reaction, the newly formed exocyclic double bond can migrate to a more thermodynamically stable endocyclic position.[4]
-
Conjugate Addition: The presence of enone moieties in advanced intermediates can lead to unwanted conjugate addition reactions instead of the desired transformation.[2]
-
Fragmentation: Certain tetracyclic intermediates designed for fragmentation to form the lathyrane skeleton have proven to be unreactive under both anionic and photolytic conditions.[2]
-
Reduction of Halides: In radical reactions like the Dowd-Beckwith ring expansion, a common side reaction is the simple reduction of the alkyl halide to an alkane.[5]
Q4: What are some effective strategies for constructing the densely functionalized cyclopentane (B165970) fragment?
A4: The synthesis of the cyclopentane portion of the lathyrane core is a significant undertaking. Successful strategies often involve the stereocontrolled construction of a highly substituted five-membered ring that can be elaborated further. Methodologies to consider include:
-
Pauson-Khand Reaction: This reaction can be used to construct the cyclopentenone core.
-
[3+2] Cycloadditions: These reactions provide a powerful means to assemble the five-membered ring with good stereocontrol.
-
Asymmetric Michael Addition: This can be used to set key stereocenters on the cyclopentane ring.
It is often advantageous to incorporate as much of the required functionality as possible into the cyclopentane building block early in the synthesis to avoid challenging late-stage manipulations.[2]
Troubleshooting Guides
Guide 1: Dowd-Beckwith Ring Expansion Issues
The Dowd-Beckwith ring expansion is a strategy that has been explored for constructing the 11-membered ring of the lathyrane skeleton.[2] However, this reaction can be problematic.
| Problem | Potential Cause | Suggested Solution |
| No reaction or low conversion | Lack of reactivity of the radical precursor.[2] | - Ensure the radical initiator (e.g., AIBN) is fresh and the reaction is conducted at the appropriate temperature for its decomposition.- The accessibility of the carbonyl group for the radical attack is crucial; consider modifying the substrate to reduce steric hindrance.[5] |
| Formation of reduced side product | The alkyl radical is quenched by a hydrogen atom source (e.g., tributyltin hydride) before ring expansion can occur.[5] | - Slowly add the hydrogen atom source to the reaction mixture to maintain a low concentration.- Consider alternative radical initiators or mediators that are less prone to hydrogen atom transfer. |
| Unwanted fragmentation or rearrangement | The intermediate bicyclic ketyl radical may undergo alternative fragmentation pathways. | - Modify the substrate to disfavor alternative rearrangements.- Lowering the reaction temperature may increase the selectivity for the desired pathway. |
Guide 2: Intramolecular Nozaki-Hiyama-Kishi (NHK) Macrocyclization
The NHK reaction is a key method for forming the macrocyclic core of lathyrane diterpenoids.
| Problem | Potential Cause | Suggested Solution |
| Low yield of macrocycle | - Competing intermolecular dimerization.- Degradation of the organochromium reagent.- Poor solubility of chromium salts. | - Employ high-dilution techniques (slow addition of the substrate to the reaction mixture).- Ensure strictly anhydrous and anaerobic conditions.- Use a co-solvent like DMF or DMSO to improve the solubility of the chromium salts. |
| Diastereoselectivity issues | The transition state of the cyclization does not sufficiently differentiate between the two faces of the aldehyde. | - The stereochemistry of the resulting alcohol can sometimes be controlled by existing stereocenters in the precursor.[3]- Consider using a chiral ligand to induce asymmetry if applicable. |
| Reaction stalls | Inefficient reduction of Cr(III) to the active Cr(II) species. | - Ensure the quality of the reducing agent (e.g., manganese).- The addition of a catalytic amount of NiCl₂ is often crucial for high reactivity. |
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Nozaki-Hiyama-Kishi (NHK) Macrocyclization
This protocol is a general guideline based on successful macrocyclizations in natural product synthesis and should be optimized for specific substrates.[3]
Materials:
-
Anhydrous CrCl₂
-
Anhydrous NiCl₂
-
Anhydrous solvent (e.g., DMF or a THF/DMSO mixture)
-
Linear precursor containing an aldehyde and a vinyl or allyl halide
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous CrCl₂ (10 equivalents) and a catalytic amount of anhydrous NiCl₂ (5 mol%).
-
Purge the flask with inert gas for at least 15 minutes.
-
Add the anhydrous solvent via syringe and stir the suspension vigorously.
-
Dissolve the linear precursor in the same anhydrous solvent to a low concentration (e.g., 0.001 M).
-
Using a syringe pump, add the solution of the precursor to the stirred suspension of the chromium and nickel salts over an extended period (e.g., 12-24 hours) at room temperature.
-
After the addition is complete, continue stirring the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by pouring it into a stirred mixture of water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Selected Macrocyclization Methods in Natural Product Synthesis
| Reaction | Natural Product Target Class | Ring Size | Typical Yield Range | Key Considerations |
| Nozaki-Hiyama-Kishi | Macrolides, Diterpenoids | 10-14 | 30-70% | High functional group tolerance; requires stoichiometric chromium; sensitive to air and moisture.[3] |
| Ring-Closing Metathesis | Macrolides, Peptides | 12-24 | 50-90% | Tolerant of many functional groups; catalyst choice is critical; may require subsequent reduction of the double bond.[2][4] |
| Yamaguchi Macrolactonization | Macrolides | 12-16 | 40-80% | Effective for lactone formation; requires activation of the carboxylic acid. |
| Suzuki Coupling | Biaryl Macrocycles | 12-18 | 20-60% | Requires boronic acid/ester and halide partners; catalyst and ligand optimization is often necessary. |
Note: Yields are highly substrate-dependent and the values presented are for general guidance.
Visualizations
Diagram 1: General Synthetic Strategy for Lathyrane Diterpenoids
Caption: A generalized workflow for the total synthesis of lathyrane diterpenoids.
Diagram 2: Troubleshooting Macrocyclization Reactions
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Lessons from Natural Product Total Synthesis: Macrocyclization and Postcyclization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of LL-Z1640-2 utilizing a late-stage intramolecular Nozaki-Hiyama-Kishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 9-O-Ethyldeacetylorientalide Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in improving the yield of 9-O-Ethyldeacetylorientalide, a sesquiterpenoid isolated from Euphorbia pekinensis. The information is presented in a question-and-answer format to directly address common challenges encountered during the isolation and purification process.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for isolating this compound?
A1: The isolation of this compound, a sesquiterpenoid, typically follows a multi-step process involving extraction, fractionation, and purification. The general workflow begins with the extraction of the dried and powdered plant material (Euphorbia pekinensis) with a suitable organic solvent. The resulting crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. Finally, a series of chromatographic techniques, such as column chromatography and preparative High-Performance Liquid Chromatography (HPLC), are employed to isolate the pure compound.
Technical Support Center: Optimizing Purification Protocols for Orientalide Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of orientalide (B1516890) compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are orientalide compounds and what are the common initial steps for their purification?
Orientalide compounds are a class of natural products, often flavonoids and their glycosides, isolated from various plant sources. The initial and crucial first step in their purification is the efficient extraction from the raw plant material. This is typically followed by a preliminary separation using techniques like macroporous resin chromatography to enrich the orientalide fraction before proceeding to high-resolution purification methods.
Q2: What are the key parameters to consider when developing a purification protocol for a new orientalide compound?
When developing a purification protocol, it is essential to consider the compound's stability under different pH and temperature conditions. Preliminary stability studies can prevent degradation and loss of the target molecule. Additionally, understanding the solubility of the orientalide in various solvents is critical for selecting the appropriate mobile phase for chromatography.
Q3: How can I improve the resolution and purity of my orientalide compound during HPLC purification?
To enhance resolution and purity in High-Performance Liquid Chromatography (HPLC), optimizing the mobile phase composition and the gradient elution program is key. For complex mixtures, a shallow gradient can improve the separation of closely eluting compounds. Employing a smaller particle size in the stationary phase of the column can also significantly increase separation efficiency.
Troubleshooting Guides
Macroporous Resin Chromatography
Problem: Low adsorption of orientalide compounds onto the resin.
-
Possible Cause: Incorrect resin polarity.
-
Solution: Select a resin with appropriate polarity. Non-polar or weakly polar resins are often effective for adsorbing flavonoids like orientalides.
-
-
Possible Cause: Inappropriate pH of the sample solution.
-
Solution: Adjust the pH of the sample solution. The adsorption of phenolic compounds like orientalides can be pH-dependent.
-
Problem: Poor recovery of orientalide compounds during elution.
-
Possible Cause: Elution solvent is too weak.
-
Solution: Increase the concentration of the organic solvent (e.g., ethanol) in the elution buffer gradually to find the optimal concentration for desorption.
-
-
Possible Cause: Irreversible adsorption to the resin.
-
Solution: Pre-treat the resin according to the manufacturer's instructions to ensure all active sites are available and to prevent irreversible binding.
-
Preparative HPLC
Problem: Peak fronting or tailing in the chromatogram.
-
Possible Cause: Column overloading.
-
Solution: Reduce the amount of sample injected onto the column. Determine the column's loading capacity through a loading study.
-
-
Possible Cause: Inappropriate solvent for sample dissolution.
-
Solution: Dissolve the sample in the initial mobile phase solvent to ensure peak symmetry.
-
Problem: Co-elution of impurities with the target orientalide.
-
Possible Cause: Suboptimal mobile phase selectivity.
-
Solution: Modify the mobile phase by trying different organic solvents (e.g., acetonitrile (B52724) vs. methanol) or by adding modifiers like formic acid or acetic acid to improve peak separation.[1]
-
-
Possible Cause: Gradient is too steep.
-
Solution: Employ a shallower gradient around the elution time of the target compound to increase the separation between adjacent peaks.
-
Problem: Degradation of the orientalide compound on the column.
-
Possible Cause: Unstable pH of the mobile phase.
-
Possible Cause: Temperature sensitivity.
-
Solution: Perform the purification at a lower temperature by using a column oven with cooling capabilities. The degradation of many natural compounds is temperature-dependent.[4]
-
Data Presentation
Table 1: Macroporous Resin Purification Parameters for Flavonoids from Platycladus orientalis
| Resin Type | Adsorption Ratio (%) | Desorption Ratio (%) |
| NKA-9 (Polar) | Not specified | Not specified |
| ADS-F8 (Polar) | Not specified | Not specified |
| ADS-17 (Semi-polar) | Not specified | Not specified |
| AB-8 (Semi-polar) | 86 | 52 |
| D101 (Non-polar) | Not specified | Not specified |
| ADS-5 (Non-polar) | Not specified | Not specified |
Data from a study on flavonoids from Platycladus orientalis, which provides a useful reference for orientalide purification.[5]
Table 2: Preparative HPLC Parameters for Flavonoid Glycosides
| Parameter | Condition |
| Column | C18 (250 mm × 10.0 mm, 5 µm) |
| Mobile Phase | Methanol-0.1% aqueous acetic acid |
| Flow Rate | 5 ml/min |
| Detection | 276 nm |
| Temperature | 30°C |
This table summarizes a typical preparative HPLC setup for purifying flavonoid glycosides, which are often classified as orientalides.[1]
Experimental Protocols
Protocol 1: General Macroporous Resin Purification Workflow
-
Resin Pre-treatment: Wash the macroporous resin sequentially with ethanol (B145695) and deionized water to remove any impurities.
-
Sample Loading: Dissolve the crude extract in an appropriate solvent and load it onto the equilibrated resin column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove unbound impurities like sugars and salts.
-
Elution: Elute the adsorbed orientalide compounds with a stepwise or linear gradient of ethanol in water.
-
Fraction Collection: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the target compounds.
-
Solvent Removal: Combine the purified fractions and remove the solvent under reduced pressure.
Protocol 2: General Preparative HPLC Workflow
-
Method Development: Develop an analytical HPLC method to achieve good separation of the target orientalide from impurities.
-
Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter and adjusting the flow rate proportionally.
-
Sample Preparation: Dissolve the partially purified sample from the macroporous resin step in the initial mobile phase. Filter the sample through a 0.45 µm filter.
-
Injection and Fractionation: Inject the sample onto the preparative HPLC system and collect fractions based on the retention time of the target peak.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified orientalide compound.
Visualizations
Caption: General workflow for the purification of orientalide compounds.
References
- 1. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macroporous resin purification and characterization of flavonoids from Platycladus orientalis (L.) Franco and their effects on macrophage inflammatory response - Food & Function (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Low Solubility of 9-O-Ethyldeacetylorientalide In Vitro
For researchers, scientists, and drug development professionals, ensuring the accurate and effective delivery of test compounds in in vitro assays is paramount. This technical support guide provides troubleshooting protocols and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of 9-O-Ethyldeacetylorientalide, a sesquiterpenoid of interest in pharmaceutical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low aqueous solubility of this compound?
A1: Like many sesquiterpenoids, this compound is a lipophilic molecule with a chemical structure that is not readily solvated by water. Its low solubility is a common challenge when preparing solutions for in vitro experiments in aqueous-based cell culture media.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds for in vitro assays.[1][2] It is a powerful polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds.[3]
Q3: What is the maximum permissible concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% and almost always below 0.5%.[4][5] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any effects of the solvent on the cells.[5]
Q4: My compound precipitates out of solution when I add the DMSO stock to my aqueous cell culture medium. What is happening?
A4: This phenomenon, often referred to as "crashing out," occurs when the compound's solubility limit in the final aqueous environment is exceeded.[4] The rapid dilution of the DMSO stock into the aqueous medium causes a "solvent shock," where the compound is no longer soluble and forms a precipitate.[6]
Q5: Are there alternative methods to improve the aqueous solubility of this compound besides using DMSO?
A5: Yes, complexation with cyclodextrins is a promising technique for enhancing the aqueous solubility of sesquiterpene lactones.[7][8] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like this compound, within their central cavity, thereby increasing their solubility in water.[9]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock
Symptoms: The cell culture medium becomes cloudy or a visible precipitate forms immediately after adding the this compound stock solution.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its aqueous solubility limit. | 1. Reduce the final working concentration. Conduct a dose-response experiment to determine the highest soluble concentration that elicits the desired biological effect.[6] 2. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[4] |
| Improper Dilution Technique ("Solvent Shock") | Rapidly adding the concentrated DMSO stock to the aqueous media causes a sudden change in solvent polarity, leading to precipitation.[6] | 1. Pre-warm the cell culture media to 37°C. [10] 2. Add the stock solution dropwise while gently swirling or vortexing the media to ensure rapid and uniform mixing.[6] 3. Use a serial dilution approach. Create an intermediate dilution of the stock in a small volume of media before adding it to the final volume.[4] |
| Concentrated Stock Solution | Using a very high concentration stock solution necessitates a large dilution factor, increasing the risk of precipitation. | Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to the media, so be mindful of the final DMSO concentration.[4] |
Issue 2: Precipitation Over Time During Incubation
Symptoms: The medium is clear initially but becomes cloudy or a precipitate forms after several hours or days in the incubator.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade or aggregate in the aqueous environment of the cell culture medium over time. | Perform media changes with freshly prepared compound-containing media every 24-48 hours. |
| Interaction with Media Components | The compound may interact with proteins, salts, or other components in the serum or basal media, leading to reduced solubility. | 1. Consider using a different basal medium formulation. 2. If compatible with your cell line, try using a serum-free medium. |
| Media Evaporation | Evaporation of water from the culture plates can increase the concentration of the compound and other media components, leading to precipitation. | Ensure proper humidification in the incubator to minimize evaporation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the desired stock concentration. A common starting point is 10-50 mM. The exact concentration may need to be optimized based on the compound's solubility in DMSO.
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5]
Protocol 2: Dilution of DMSO Stock Solution into Cell Culture Medium
Objective: To prepare the final working concentration of this compound in cell culture medium while minimizing precipitation.
Materials:
-
This compound DMSO stock solution
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Pre-warm the complete cell culture medium to 37°C.[10]
-
Perform a serial dilution (recommended):
-
Prepare an intermediate dilution of the DMSO stock in a small volume of the pre-warmed medium. For example, dilute a 10 mM stock 1:10 in media to get a 1 mM intermediate solution.
-
Add the required volume of the intermediate solution to the final volume of pre-warmed media to achieve the desired final concentration.
-
-
Alternatively, for direct dilution:
-
While gently vortexing or swirling the pre-warmed medium, add the required volume of the DMSO stock solution dropwise.[6]
-
-
Ensure the final DMSO concentration is below 0.5% (ideally ≤0.1%). [4][5]
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Protocol 3: Solubility Enhancement using Cyclodextrin (B1172386) Complexation
Objective: To prepare an aqueous solution of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
β-cyclodextrin (or a derivative like HP-β-CD)
-
Deionized water or phosphate-buffered saline (PBS)
-
Magnetic stirrer and stir bar
-
Mortar and pestle (for kneading method)
Procedure (Kneading Method): [7]
-
Determine the molar ratio of this compound to cyclodextrin. A 1:1 molar ratio is a common starting point.[8]
-
Place the cyclodextrin in a mortar.
-
Add a small amount of water to the cyclodextrin to form a paste.
-
Add the this compound to the paste.
-
Knead the mixture thoroughly for 30-60 minutes.
-
Dry the resulting paste (e.g., in a vacuum oven or by freeze-drying) to obtain a solid powder of the inclusion complex.
-
The resulting powder can then be dissolved in your aqueous experimental buffer or medium. The solubility will be significantly enhanced compared to the free compound.
Visualizations
References
- 1. emulatebio.com [emulatebio.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. benchchem.com [benchchem.com]
- 7. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in Cytotoxicity Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during cytotoxicity assays. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to address specific challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by common problems and specific assay types to help you quickly identify and resolve your experimental issues.
General Issues in Cytotoxicity Assays
Q1: My results show high variability between replicate wells. What are the common causes and solutions?
High variability between replicates is a frequent challenge in cytotoxicity assays and can often be traced back to inconsistencies in cell handling and plating.[1][2]
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.[2] To mitigate this, ensure your cell suspension is thoroughly mixed before and during plating. For adherent cells, allowing the plate to sit at room temperature for 15-20 minutes before incubation can promote even settling.[2] Using a multichannel pipette can also help improve consistency.[3]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or assay reagents can lead to significant variability.[1] Ensure your pipettes are properly calibrated and use consistent technique. When adding reagents, dispense the liquid against the side of the well to avoid disturbing the cell monolayer.[1]
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can alter media concentration and affect cell growth.[1][4] It is recommended to avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain a humid environment.[4][5]
-
Cell Health and Passage Number: Using cells that are unhealthy, in a lag phase of growth, or have a high passage number can lead to inconsistent responses to cytotoxic agents.[1] Always use cells that are in the exponential growth phase with high viability (ideally >95%).[1]
Q2: I'm observing high background noise in my assay. What could be the cause?
High background can mask the true signal from your experimental samples. Common causes include:
-
Media Components: Phenol (B47542) red in culture media can interfere with colorimetric and fluorometric assays.[5][6] Using phenol red-free media during the assay is recommended.[5][6] Components in serum can also interact with assay reagents.[5]
-
Contamination: Microbial contamination, including bacteria, yeast, or mycoplasma, can contribute to the assay signal and impact cell health.[1][5] Regularly test your cell cultures for contamination.[5][7]
-
Compound Interference: The test compound itself may interfere with the assay chemistry.[1] For example, a colored compound can interfere with absorbance readings, or a fluorescent compound can interfere with fluorescence-based assays. It is important to run a control with the compound in cell-free media to check for direct interference.[6]
Q3: My negative control (untreated cells) shows low viability. What should I do?
Low viability in the negative control indicates a problem with the overall health of the cells or the assay conditions.[1]
-
High Seeding Density: Over-seeding can lead to nutrient depletion, waste accumulation, and cell death, even without a cytotoxic compound.[1][8] It is crucial to optimize the cell seeding density for your specific cell line and experiment duration.[1]
-
Poor Cell Health: Ensure that the cells used for the assay are healthy and in their logarithmic growth phase.[4]
-
Media and Serum Quality: The quality of your cell culture media and serum can significantly impact cell viability. Use high-quality, tested lots of media and serum.[1]
MTT Assay Troubleshooting
The MTT assay is a colorimetric assay that measures metabolic activity as an indicator of cell viability.[6][9]
Q1: My formazan (B1609692) crystals are not dissolving completely, leading to variable results. How can I fix this?
Incomplete solubilization of formazan crystals is a common pitfall in MTT assays.[4][6]
-
Insufficient Solvent: Ensure you are using a sufficient volume of an appropriate solubilization solvent, such as DMSO or acidified isopropanol.[2][4]
-
Inadequate Mixing: After adding the solvent, mix thoroughly by pipetting up and down or using an orbital shaker to ensure all crystals are dissolved.[2] You can visually inspect the wells under a microscope to confirm complete dissolution before reading the plate.[2]
Q2: My MTT results are not consistent with other cytotoxicity assays. Why might this be?
Discrepancies can arise because the MTT assay measures metabolic activity, which may not always directly correlate with cell death.[10]
-
Metabolic Interference: Your test compound might alter the metabolic activity of the cells without directly killing them, leading to misleading MTT results.[5]
-
Direct MTT Reduction: Some compounds can directly reduce the MTT reagent, leading to a false positive signal for cell viability.[6] To test for this, incubate your compound with MTT in a cell-free system.[6]
LDH Assay Troubleshooting
The LDH (Lactate Dehydrogenase) assay measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.[1]
Q1: I'm seeing high background LDH activity in my control wells. What's causing this?
High background in an LDH assay can be due to several factors:
-
Serum in Media: Animal sera used in culture media can have inherent LDH activity.[11][12] Reducing the serum concentration to 1-5% or using serum-free media during the assay can help.[11]
-
Mechanical Stress: Overly vigorous pipetting or handling of cells during plating can cause premature cell lysis and LDH release.[11]
-
High Cell Density: A high cell density can lead to spontaneous cell death and increased background LDH levels.[11]
Q2: The LDH signal in my treated wells is lower than expected. What could be the issue?
A weak signal could indicate a few problems:
-
Suboptimal Incubation Time: The timing of LDH release can vary depending on the cell type and the cytotoxic agent. A time-course experiment can help determine the optimal endpoint.[2]
-
Incomplete Lysis of Maximum Release Control: If the cells in the "maximum LDH release" control wells are not completely lysed, the total LDH will be underestimated, leading to an inaccurate calculation of cytotoxicity.[2]
Apoptosis Assay Troubleshooting
Apoptosis assays, such as those using Annexin V, detect specific events in the programmed cell death pathway.[13]
Q1: I'm observing high background fluorescence in my negative controls for an Annexin V assay.
High background in apoptosis assays can be caused by:
-
Excessive Reagent Concentration: Using too much fluorescently labeled Annexin V can lead to non-specific binding.[13] It's important to titrate the reagent to find the optimal concentration.[13]
-
Inadequate Washing: Insufficient washing after staining can leave residual unbound fluorophores.[13]
-
Mechanical Damage: Harsh handling of cells can disrupt the cell membrane, leading to false positive staining.[14]
Q2: I'm not seeing a positive signal in my treated group, even though I expect apoptosis.
A lack of signal can be due to several factors:
-
Incorrect Assay Timing: Apoptosis is a dynamic process. If the assay is performed too early or too late, the apoptotic event you are targeting may not be detectable.[13]
-
Insufficient Treatment: The concentration of the drug or the duration of the treatment may not be sufficient to induce apoptosis.[14]
-
Loss of Apoptotic Cells: Apoptotic cells can detach and be lost during washing steps if the supernatant is not collected.[13]
Data Presentation
Table 1: Recommended Cell Seeding Densities for 96-Well Plates
| Cell Line Type | Seeding Density (cells/well) | Reference(s) |
| Leukemic Cell Lines | 50,000 - 100,000 | [4] |
| Solid Tumor Cell Lines | 10,000 - 150,000 | [4] |
| General Adherent Cells | 5,000 - 10,000 | [8][10] |
| General Suspension Cells | 50,000 | [15] |
Note: These are general guidelines. The optimal seeding density should be determined empirically for each cell line and experimental condition.[1]
Experimental Protocols
MTT Assay Protocol (for Adherent Cells)
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4][10]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well.[4]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals.[6] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4][6]
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).[1][11]
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[1]
-
LDH Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.[1] Add the LDH reaction mixture to each well and incubate at room temperature for up to 30 minutes, protected from light.[1]
-
Stop Reaction: Add the stop solution to each well.[1]
-
Reading: Measure the absorbance at 490 nm using a microplate reader.[1]
Annexin V Apoptosis Assay Protocol (Flow Cytometry)
-
Cell Preparation: After treatment, collect both adherent and suspension cells. Centrifuge the cell suspension and wash the pellet with cold PBS.[13]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of fluorescently labeled Annexin V and 5 µL of a viability dye (like Propidium Iodide or 7-AAD) to 100 µL of the cell suspension.[13][14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the cells by flow cytometry within one hour. Do not wash the cells after staining.[16]
Visualizations
Caption: A generalized workflow for performing a cytotoxicity assay.
Caption: A decision tree for troubleshooting common cytotoxicity assay issues.
Caption: Signaling pathway for Annexin V binding during early apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Cytotoxicity Assay Protocol [protocols.io]
- 16. Apoptosis Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: 9-O-Ethyldeacetylorientalide Solution Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 9-O-Ethyldeacetylorientalide in solution. The information is intended to assist researchers in designing and executing experiments, ensuring the integrity of the compound throughout their studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, a guaianolide sesquiterpene lactone, is primarily influenced by pH, temperature, and light exposure. Like other sesquiterpene lactones containing an α-methylene-γ-lactone ring, it is susceptible to degradation under neutral to alkaline conditions and at elevated temperatures.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous, high-purity solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or acetonitrile. For aqueous buffers, acidic conditions (pH 3-5) are preferable to minimize hydrolysis of the lactone ring.
Q3: How should I store solutions of this compound?
A3: Stock solutions should be stored at -20°C or lower in tightly sealed vials to minimize solvent evaporation and exposure to moisture. For working solutions in aqueous buffers, it is advisable to prepare them fresh before each experiment. If short-term storage is necessary, keep the solutions at 2-8°C and protected from light.
Q4: I am observing a decrease in the activity of my this compound solution over time. What could be the cause?
A4: A decrease in activity is likely due to the degradation of the compound. The primary degradation pathway for sesquiterpene lactones is the hydrolysis of the γ-lactone ring, especially in neutral or alkaline aqueous solutions. This opens the lactone ring and renders the molecule inactive. Other potential causes include oxidation or photodegradation.
Q5: Can I use phosphate-buffered saline (PBS) at pH 7.4 to prepare my working solutions?
A5: While PBS is a common biological buffer, its neutral pH of 7.4 can promote the hydrolysis of the lactone ring in this compound, leading to its degradation.[1] If experimental conditions permit, using a buffer with a slightly acidic pH (e.g., citrate (B86180) buffer at pH 5.5) can enhance the compound's stability.[1] If pH 7.4 is required, solutions should be prepared immediately before use and experiments conducted over a short duration.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound in solution. | 1. Verify solution preparation and storage: Ensure stock solutions are prepared in appropriate anhydrous solvents and stored at ≤ -20°C. 2. Prepare fresh working solutions: For aqueous experiments, prepare working solutions immediately before use. 3. Control pH and temperature: Use slightly acidic buffers if possible and maintain consistent temperature throughout the experiment. 4. Perform a stability check: Analyze the concentration of your working solution over the time course of your experiment using a validated analytical method (see Section 3). |
| Precipitation observed in the solution | Poor solubility of this compound in the chosen solvent or buffer. | 1. Check solubility data: Refer to the compound's certificate of analysis for solubility information. 2. Use a co-solvent: For aqueous solutions, a small percentage of an organic co-solvent like DMSO or ethanol (typically <1%) can improve solubility. Ensure the co-solvent is compatible with your experimental system. 3. Gentle warming and sonication: Briefly and gently warm the solution or use a sonicator to aid dissolution. Avoid excessive heat which can cause degradation. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC) | Presence of degradation products or impurities. | 1. Analyze a freshly prepared standard: This will help differentiate between impurities from the original material and degradation products formed in solution. 2. Conduct forced degradation studies: Subjecting the compound to stress conditions (acid, base, oxidation, heat, light) can help identify potential degradation products and confirm the stability-indicating nature of your analytical method. 3. Review literature for known degradation products: Research common degradation pathways for guaianolide sesquiterpene lactones. |
Section 3: Experimental Protocols
Protocol 3.1: Preparation of a Stock Solution (10 mM in DMSO)
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, high-purity DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed vials, protected from light.
Protocol 3.2: Stability-Indicating HPLC Method for Quantification
This protocol provides a general framework. Method parameters should be optimized for your specific instrumentation and requirements.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Example Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically in the range of 200-220 nm for the lactone chromophore).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a series of known concentrations of this compound in the mobile phase or a compatible solvent to generate a standard curve.
-
Sample Analysis: Dilute the experimental samples to fall within the linear range of the standard curve.
-
Data Analysis: Quantify the peak area of this compound and calculate the concentration based on the standard curve. The appearance of new peaks with a corresponding decrease in the parent peak area indicates degradation.
Section 4: Visualizations
References
refinement of analytical techniques for lathyrane diterpenes
Welcome to the technical support center for the analysis of lathyrane diterpenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction, purification, and analytical characterization of these complex molecules.
Frequently Asked Questions (FAQs)
1. What are the most common initial steps for extracting lathyrane diterpenes from plant material?
The most frequently cited method for extracting lathyrane diterpenes from plant material, particularly from Euphorbia species, is maceration or reflux with an organic solvent.[1][2] A typical procedure involves air-drying and powdering the plant material, followed by extraction with 95% aqueous ethanol (B145695) or methanol (B129727) at room temperature.[1][2]
2. What are the recommended chromatographic techniques for purifying lathyrane diterpenes?
A multi-step separation protocol is generally required for the isolation of pure lathyrane diterpenes.[1] This typically involves initial partitioning of the crude extract, for example, between petroleum ether and acetonitrile (B52724).[2] The resulting fractions are then subjected to column chromatography on silica (B1680970) gel, followed by semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) for final purification.[2]
3. Which analytical techniques are most suitable for the structural elucidation of lathyrane diterpenes?
The structural elucidation of lathyrane diterpenes relies heavily on a combination of spectroscopic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula.[3][4] Extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, COSY, HMQC, and HMBC experiments, is essential for determining the complex three-dimensional structure.[4]
4. Are there any known stability issues with lathyrane diterpenes during analysis?
While the literature does not extensively detail stability issues, the complex structure of lathyrane diterpenes, which often includes ester groups and epoxide rings, suggests potential sensitivity to pH and temperature extremes. It is advisable to avoid harsh acidic or basic conditions and high temperatures during extraction and analysis to prevent degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of lathyrane diterpenes.
HPLC Analysis
Problem: Poor resolution between lathyrane diterpene isomers.
-
Possible Cause 1: Inappropriate stationary phase.
-
Possible Cause 2: Mobile phase composition is not optimal.
-
Solution: Fine-tuning the mobile phase composition is critical. For reversed-phase HPLC, adjusting the ratio of acetonitrile and water can significantly impact retention and resolution.[5] The addition of a small percentage of formic acid (e.g., 0.1%) to the mobile phase is common and can improve peak shape.[2] Experiment with different organic modifiers, such as methanol instead of acetonitrile, as this can alter selectivity.
-
-
Possible Cause 3: Inadequate separation efficiency.
-
Solution: To increase the number of theoretical plates and improve resolution, you can use a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC). Reducing the flow rate can also enhance separation, although it will increase the analysis time.
-
Problem: Tailing peaks for lathyrane diterpene analytes.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution: Peak tailing can occur due to interactions between the analytes and active sites on the silica support. Using a high-purity, end-capped column can minimize these interactions. The addition of a small amount of a competing amine, like triethylamine (B128534) (TEA), to the mobile phase can also reduce tailing for basic compounds, although this is less common for neutral diterpenes.
-
-
Possible Cause 2: Column overload.
-
Solution: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and re-injecting.
-
Mass Spectrometry (MS) Analysis
Problem: Low sensitivity or poor ionization of lathyrane diterpenes.
-
Possible Cause 1: Suboptimal ionization source parameters.
-
Possible Cause 2: Matrix effects from co-eluting compounds in plant extracts.
-
Solution: Matrix effects, where other components in the sample suppress the ionization of the analyte of interest, are common in the analysis of plant extracts. Improve sample cleanup prior to LC-MS analysis using Solid-Phase Extraction (SPE). Alternatively, use a matrix-matched calibration curve or the standard addition method for more accurate quantification.
-
Problem: Difficulty in interpreting MS/MS fragmentation patterns.
-
Possible Cause: Lathyrane diterpenes can exhibit complex fragmentation patterns.
-
Solution: Researchers have identified some characteristic fragmentation rules for lathyrane diterpenes, which often involve the loss of acyl groups and rearrangements of the diterpene core.[6][7] Familiarize yourself with these known fragmentation pathways to aid in the identification of your compounds. High-resolution MS/MS (e.g., Q-TOF) is invaluable for obtaining accurate mass measurements of fragment ions, which facilitates their structural assignment.[6]
-
NMR Spectroscopy
Problem: Broad or distorted peaks in the NMR spectrum.
-
Possible Cause 1: Sample contains solid particles.
-
Solution: Ensure your sample is completely dissolved and free of any suspended particles. Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.
-
-
Possible Cause 2: Sample concentration is too high.
-
Solution: Very concentrated samples can lead to increased viscosity and peak broadening. While more concentrated samples are needed for 13C NMR, this can negatively affect the resolution of 1H NMR spectra. Prepare a separate, more dilute sample for 1H NMR if necessary.
-
-
Possible Cause 3: Paramagnetic impurities.
-
Solution: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample solution through a small plug of Celite may help.
-
Data Presentation
Table 1: HPLC Parameters for Lathyrane Diterpene Analysis
| Parameter | Value | Reference |
| Column | Agilent ZORBAX SIL (4.6 x 250 mm, 5 µm) | [8] |
| Agilent Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) | [5] | |
| Zorbax C18 (4.6 x 150 mm, 3.5 µm) | [2] | |
| Mobile Phase | n-Hexane and Ethyl Acetate (gradient) | [8] |
| Water and Acetonitrile (isocratic, 15:85) | [5] | |
| Water (0.1% Formic Acid) and Methanol (gradient) | [2] | |
| Flow Rate | 1.0 mL/min | [8] |
| 0.25 mL/min | [5] | |
| 0.5 mL/min | [2] | |
| Detection | DAD (275 nm) | [8] |
| ESI-MS | [5] | |
| HR-ESI-MS | [2] | |
| Column Temp. | 25 °C | [8] |
| 30 °C | [5] | |
| 35 °C | [2] |
Table 2: ESI-MS Parameters for Lathyrane Diterpene Analysis
| Parameter | Value | Reference |
| Ionization Mode | Positive | [5][6] |
| Nebulizer Gas | Nitrogen | |
| In-source CID | 0 eV | [9] |
| Resolution (Full MS) | 70,000 | [9] |
| Resolution (dd-MS/MS) | 35,000 | [9] |
Experimental Protocols
Protocol 1: Extraction and Isolation of Lathyrane Diterpenes from Euphorbia lathyris Seeds
-
Extraction:
-
Partitioning:
-
Chromatographic Purification:
-
Subject the acetonitrile fraction to column chromatography on silica gel.
-
Further purify the resulting fractions using semi-preparative HPLC on a C18 column to yield pure lathyrane diterpenes.[2]
-
Mandatory Visualization
Caption: General workflow for the extraction and isolation of lathyrane diterpenes.
Caption: Decision tree for troubleshooting poor HPLC peak resolution.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 3. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chinese Academy of Sciences [english.cas.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Efficiency of Semi-Synthetic Modifications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during semi-synthetic modification experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your semi-synthetic modification workflows.
Issue 1: Low Yield of Final Conjugate
Q: Why is my final conjugate yield consistently low?
A: Low conjugate yield can be attributed to several factors throughout the process, from the reactivity of your starting materials to the purification of the final product. Key areas to investigate include the activity of functional groups, the integrity of your crosslinker, reaction conditions, and purification efficiency.[1]
-
Inactive Functional Groups:
-
Amines (e.g., Lysine residues): Primary amines on your protein may be inaccessible due to steric hindrance or being buried within the protein's structure. Consider using a crosslinker with a longer spacer arm to improve reach.[1]
-
Thiols (e.g., Cysteine residues): Ensure that your protein has free, reduced sulfhydryl groups. If disulfide bonds are present, they must be reduced prior to conjugation using a reducing agent like DTT or TCEP. It is crucial to remove the reducing agent before adding your linker to prevent it from competing with your protein.[2]
-
-
Crosslinker Integrity:
-
Hydrolysis: NHS esters are susceptible to hydrolysis, especially in dilute protein solutions. Ensure your crosslinker is fresh and has been stored properly to prevent moisture exposure.[3] You can test the reactivity of the reagent by measuring the absorbance at 260 nm before and after intentional hydrolysis with a strong base.[3]
-
Precipitation: Non-sulfonated NHS esters can be insoluble in aqueous buffers. Ensure the reagent is fully dissolved in an organic solvent before adding it to the reaction mixture, and keep the final concentration of the organic solvent low (typically below 10%) to avoid protein aggregation.[3]
-
-
Suboptimal Reaction Conditions:
-
pH: The pH of the reaction buffer is critical. For NHS ester reactions with primary amines, a pH of 7.2-8.5 is generally recommended. Lowering the pH towards 7.2 can help reduce side reactions.[3][4]
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls (e.g., DTT), as they will compete with your target molecules.[1] Phosphate-buffered saline (PBS) is a commonly used buffer.[1]
-
Molar Ratio: A molar excess of the linker is often used to drive the reaction to completion. A starting point of a 10- to 20-fold molar excess of the linker over the available free thiols is recommended for SSPy linkers.[2] However, an excessive degree of labeling can lead to protein aggregation.[3]
-
Issue 2: Protein Aggregation During or After Modification
Q: I'm observing precipitation or my protein is aggregating during the labeling reaction. What can I do?
A: Protein aggregation is a common problem that can be triggered by the modification process. Several factors, including the properties of the label, protein concentration, and buffer conditions, can contribute to this issue.
-
Hydrophobic Interactions:
-
Many labels and linkers are hydrophobic, and their attachment to the protein surface can increase the overall hydrophobicity, leading to aggregation.[3][5] Consider using a more hydrophilic or sulfonated version of your labeling reagent.[5]
-
Minimize the final concentration of any organic solvents used to dissolve the labeling reagent.[3]
-
-
Protein Concentration:
-
Higher protein concentrations increase the likelihood of intermolecular interactions and aggregation.[5][6] Try performing the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL). If a higher final concentration is needed, you can concentrate the protein after the labeling and purification steps.[5]
-
-
Buffer Conditions:
-
pH and Ionic Strength: The pH and salt concentration of your buffer can significantly impact protein stability. Proteins are often least soluble at their isoelectric point (pI). Adjusting the pH away from the pI and optimizing the ionic strength (e.g., adding 150 mM NaCl) can help prevent aggregation.[6][7]
-
Stabilizing Additives: Incorporate stabilizing excipients such as glycerol, polyethylene (B3416737) glycol (PEG), or non-denaturing detergents into your buffers.[6][8]
-
-
Degree of Labeling:
-
Temperature:
Issue 3: Difficulty Purifying the Final Product
Q: How can I effectively purify my semi-synthetically modified protein from unreacted starting materials and byproducts?
A: The purification of bioconjugates can be challenging due to the potential for a heterogeneous mixture of products.[9] A combination of chromatographic techniques is often necessary.
-
Size Exclusion Chromatography (SEC): This is a widely used method for separating conjugated proteins from smaller, unreacted molecules like linkers and labels.[10]
-
Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for separating proteins based on their degree of labeling, as the addition of hydrophobic linkers and payloads increases the protein's overall hydrophobicity.[11][12]
-
Ion Exchange Chromatography (IEX): IEX can be used to separate proteins based on charge differences that may arise from the modification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of bioconjugates, offering high resolution to separate different species.[13]
Frequently Asked Questions (FAQs)
Q1: What is bioconjugation?
A: Bioconjugation is the chemical process of covalently linking two or more molecules, where at least one of the components is a biomolecule such as a protein, peptide, or nucleic acid.[9][14][15] This process creates new molecular entities with combined properties of the starting molecules.[14]
Q2: What are some common chemical reactions used in bioconjugation?
A: Several types of reactions are commonly employed in bioconjugation, including:
-
Amide bond formation: Typically through the reaction of an NHS ester with a primary amine.[16]
-
Thioether formation: Commonly achieved by reacting a maleimide (B117702) or alkyl halide with a sulfhydryl group.[16]
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, known for its high efficiency and specificity.[15]
Q3: What are protecting groups and why are they used?
A: A protecting group is a chemical moiety that is introduced into a molecule to temporarily block a reactive functional group from participating in a chemical reaction.[17] This allows for selective reactions to occur at other positions in the molecule. The protecting group is then removed in a subsequent step. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines.[17][18][19]
Q4: What is "click chemistry" and what are its advantages?
A: "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[20] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example.[21] Its advantages include high specificity, biocompatibility (can be performed in aqueous solutions), and efficiency, making it a powerful tool for bioconjugation.[20][22]
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Common Bioconjugation Chemistries
| Parameter | NHS Ester-Amine Coupling | Maleimide-Thiol Coupling | CuAAC (Click Chemistry) |
| pH | 7.2 - 8.5[3] | 6.5 - 7.5 | 4 - 12 |
| Molar Excess of Reagent | 5-20 fold | 10-20 fold[2] | 2-10 fold |
| Typical Reaction Time | 30 min - 2 hr | 1 - 4 hr | 1 - 4 hr |
| Common Buffers | PBS, HEPES | PBS, HEPES | PBS, Tris |
| Additives | - | EDTA (to prevent disulfide bond formation) | Copper ligand (e.g., THPTA), Reducing agent (e.g., Sodium Ascorbate)[20] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
This protocol describes a general method for the protection of a primary amine using di-tert-butyl dicarbonate (B1257347) (Boc₂O).[19]
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol)
-
Solvent (e.g., THF, DCM, MeOH)
-
Base (optional, e.g., triethylamine, sodium bicarbonate)
-
1 M HCl (for workup if a base is used)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine (1.0 mmol) in the chosen solvent.
-
If using a base, add it to the solution.
-
Add Boc₂O (1.1 mmol) to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.[19]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the crude N-Boc protected amine.[19]
-
Purify the product by column chromatography if necessary.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Protein
This protocol provides a general guideline for a click chemistry reaction to label a protein.[21][23]
Materials:
-
Alkyne-modified protein (e.g., 25 µM final concentration)
-
Azide-containing label (e.g., 50 µM final concentration)
-
Copper (II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM)
-
Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing label in the reaction buffer.
-
In a separate tube, prepare a premixed solution of CuSO₄ and the copper ligand. A 1:5 molar ratio of copper to ligand is often recommended.[20]
-
Add the premixed copper/ligand solution to the protein/label mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[20]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Monitor the reaction progress if possible (e.g., by LC-MS or gel electrophoresis).
-
Purify the labeled protein using a suitable method such as size exclusion chromatography (e.g., a desalting column) to remove excess reagents.[2]
Protocol 3: General Protocol for Purification of an Antibody-Drug Conjugate (ADC) using HPLC
This protocol outlines a general approach for purifying an ADC using hydrophobic interaction chromatography (HIC)-HPLC.[11][12][13]
Materials:
-
Crude ADC reaction mixture
-
HIC-HPLC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0[13]
-
Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0 containing 25% isopropanol (B130326) (v/v)[13]
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Dilute the crude ADC sample in Mobile Phase A.
-
Inject the diluted sample onto the column.
-
Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time (e.g., 12 minutes).[13]
-
Monitor the elution profile at 280 nm. Different drug-to-antibody ratio (DAR) species will elute at different retention times based on their hydrophobicity.
-
Collect fractions corresponding to the desired DAR species.
-
Analyze the collected fractions for purity and DAR.
Visualizations
Caption: A typical experimental workflow for semi-synthetic protein modification.
Caption: Mechanism of acid-catalyzed Boc deprotection of an amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Fidabio [fidabio.com]
- 8. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog | Biosynth [biosynth.com]
- 15. Basics of Bioconjugation [bionordika.no]
- 16. cellmosaic.com [cellmosaic.com]
- 17. jk-sci.com [jk-sci.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 23. vectorlabs.com [vectorlabs.com]
Technical Support Center: Addressing Resistance Mechanisms to Lathyrane Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance mechanisms to lathyrane compounds.
Frequently Asked Questions (FAQs)
Q1: What are lathyrane compounds and what is their primary mechanism of action?
A1: Lathyrane diterpenoids are natural products, primarily isolated from plants of the Euphorbia genus.[1] They possess a characteristic tricyclic 5/11/3 membered ring system.[1] Their biological activities are diverse, including cytotoxic, anti-inflammatory, and antiviral properties.[1][2] In the context of cancer, a key mechanism of action is the modulation of multidrug resistance (MDR).[1][3]
Q2: What is the principal mechanism of resistance to lathyrane compounds?
A2: The most extensively studied mechanism by which cancer cells exhibit resistance or are targeted by lathyrane compounds is through the modulation of P-glycoprotein (P-gp/ABCB1).[1][4] P-gp is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, actively removing chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy.[4] Many lathyrane compounds act as P-gp modulators, reversing MDR by inhibiting the efflux activity of P-gp.[1][5]
Q3: Are there other known resistance mechanisms to lathyrane compounds?
A3: While P-gp modulation is the most prominent, some studies suggest the involvement of other mechanisms. For instance, altered topoisomerase II expression has been noted as a resistance mechanism in some cancer cell lines, and certain lathyrane diterpenes have shown activity against such resistant variants.[6][7] However, resistance to lathyrane compounds themselves (as opposed to their use as MDR reversal agents) is less well-documented.
Q4: How do lathyrane compounds interact with P-glycoprotein (P-gp)?
A4: Lathyrane diterpenes can act as high-affinity substrates for P-gp, competitively inhibiting the efflux of other anticancer drugs.[4] Some may also act via non-competitive or allosteric inhibition, potentially by suppressing the ATPase activity of P-gp, which is essential for its pumping function.[1]
Troubleshooting Guides
Issue 1: The lathyrane compound does not show cytotoxic activity in my cancer cell line.
-
Question: I am not observing any significant cell death after treating my cancer cell line with a lathyrane compound. What could be the reason?
-
Answer:
-
Cell Line Specificity: The cytotoxic effects of lathyrane compounds can be highly cell-line specific.[1] Your chosen cell line may not be sensitive to this particular compound. It is advisable to test a panel of cell lines to identify a responsive model.
-
Compound Solubility: Lathyrane compounds can be lipophilic and may have poor solubility in aqueous culture media, leading to precipitation and reduced bioavailability.[8] Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the medium, and that the final solvent concentration is not toxic to the cells (typically <0.5%).[8]
-
Incorrect Concentration Range: The effective concentration range for cytotoxicity can vary widely. Perform a dose-response experiment with a broad range of concentrations to determine the half-maximal inhibitory concentration (IC50).
-
Incubation Time: The cytotoxic effects may be time-dependent. Consider extending the incubation period (e.g., 24, 48, 72 hours) to allow sufficient time for the compound to exert its effect.[9]
-
Compound Integrity: Ensure the purity and stability of your lathyrane compound. Improper storage or handling may lead to degradation.
-
Issue 2: Inconsistent results in the multidrug resistance (MDR) reversal assay.
-
Question: I am trying to assess the MDR reversal activity of a lathyrane compound but my results are not reproducible. What should I check?
-
Answer:
-
Cell Health and Passage Number: Ensure your parental and MDR cell lines are healthy and within a consistent passage number range. High passage numbers can lead to phenotypic drift.
-
Stable P-gp Expression: The level of P-gp expression in your resistant cell line should be stable and consistently monitored.
-
Assay Controls: Always include positive (e.g., verapamil) and negative controls in your experiments to validate the assay performance.[4]
-
Sub-optimal Dye Concentration: If using a fluorescent substrate for P-gp like rhodamine 123, ensure you are using a non-toxic, optimal concentration that provides a good signal-to-noise ratio.
-
Pipetting Accuracy: Inconsistent pipetting, especially for serial dilutions, can lead to high variability.[9]
-
Issue 3: How do I confirm that the observed resistance is P-gp mediated?
-
Question: I have a cell line that is resistant to a standard chemotherapeutic drug, and a lathyrane compound seems to reverse this resistance. How can I be sure P-gp is the culprit?
-
Answer:
-
Rhodamine 123 Efflux Assay: This is a functional assay to measure P-gp activity.[1] P-gp actively pumps out the fluorescent dye rhodamine 123. In the presence of a P-gp inhibitor (like your lathyrane compound or verapamil), the efflux is blocked, leading to intracellular accumulation of the dye, which can be quantified by flow cytometry or a fluorescence plate reader.[10]
-
Western Blotting: Use an antibody specific to P-gp to compare its expression levels in your sensitive and resistant cell lines. Higher P-gp expression in the resistant line is a strong indicator of its involvement.
-
ATPase Activity Assay: P-gp function is dependent on ATP hydrolysis.[4] You can perform an ATPase activity assay in the presence and absence of your lathyrane compound to see if it inhibits this activity.
-
Quantitative Data Summary
Table 1: Cytotoxicity of Selected Lathyrane Diterpenoids
| Compound | Cell Line | IC50 (µM) | Reference |
| Jatropodagin A | Saos-2 | 8.08 | [1] |
| Jatropodagin A | MG63 | 14.64 | [1] |
| Euphorfischer A | C4-2B | 11.3 | [1][11] |
| Euphorbia factor L2b | U937 | 0.87 | [12] |
| Compound 21 | MCF-7 | 2.6 | [13] |
| Compound 21 | 4T1 | 5.2 | [13] |
| Compound 21 | HepG2 | 13.1 | [13] |
| Compound 25 | MCF-7 | 5.5 | [13] |
| Compound 25 | 4T1 | 8.6 | [13] |
| Compound 25 | HepG2 | 1.3 | [13] |
| Euphorbia factor L28 | 786-0 | 9.43 | [14] |
| Euphorbia factor L28 | HepG2 | 13.22 | [14] |
Table 2: Multidrug Resistance (MDR) Reversal Activity of Selected Lathyrane Diterpenoids
| Compound | Cell Line | Reversal Fold (RF) | Reference |
| Various Lathyranes | HepG2/ADR | 10.05 - 448.39 | [4] |
| Euphorantester B and analogues | MCF-7/ADR | 1.12 - 13.15 | |
| Compound 40 | HepG2/ADR | 3.3 | [5] |
| Compound 40 | HCT-15/5-FU | 5.8 | [5] |
| Compound 25 | MCF-7/ADR | 16.1 | [13] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the lathyrane compound. Include a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 48-72 hours).[9]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[9]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Protocol 2: P-gp Mediated Efflux Assay using Rhodamine 123
-
Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Dye Loading: Incubate the cells with rhodamine 123 (e.g., 1.3 µM) for 1 hour at 37°C, with and without the lathyrane compound or a positive control like verapamil.[10]
-
Washing: Wash the cells twice with ice-cold buffer to remove extracellular dye.
-
Efflux: Resuspend the cells in fresh, pre-warmed medium and incubate for an additional 1-2 hours at 37°C to allow for dye efflux.[10]
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A higher fluorescence intensity in the presence of the lathyrane compound indicates inhibition of P-gp-mediated efflux.
Protocol 3: Development of a Drug-Resistant Cell Line
-
Initial Sensitivity Assessment: Determine the IC50 of the chosen chemotherapeutic drug (e.g., paclitaxel) in the parental cell line.[15]
-
Initial Drug Exposure: Treat the parental cells with the drug at a concentration equal to or slightly below the IC50.[16]
-
Recovery and Dose Escalation: Once the cells recover and resume proliferation, passage them and increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold).[17]
-
Maintenance: Maintain the cells at each concentration until they exhibit stable growth. It is advisable to freeze down cells at each stage.[16]
-
Confirmation of Resistance: Regularly determine the IC50 of the drug in the treated cell line. A significant increase in the IC50 value compared to the parental line confirms the development of resistance.[17]
Protocol 4: Assessment of Apoptosis using Caspase-3/7 Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat them with the lathyrane compound at various concentrations for a specified time.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate.[18]
-
Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and cleavage of the substrate by activated caspases.
-
Luminescence Measurement: Measure the luminescence using a plate reader. An increase in the luminescent signal indicates an increase in caspase-3/7 activity and apoptosis.
Visualizations
Caption: Mechanism of lathyrane-mediated MDR reversal.
Caption: Experimental workflow for lathyrane resistance.
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources | Semantic Scholar [semanticscholar.org]
- 4. Lathyrane diterpenes from Euphorbia lathyris and the potential mechanism to reverse the multi-drug resistance in HepG2/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Altered expression of topoisomerase IIα contributes to cross-resistant to etoposide K562/MX2 cell line by aberrant methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Altered DNA topoisomerase II in multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
- 12. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
Validation & Comparative
A Comparative Guide to the Cytotoxic Effects of 9-O-Ethyldeacetylorientalide and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of the hypothetical compound 9-O-Ethyldeacetylorientalide and the well-established chemotherapeutic agent, Doxorubicin. The data presented for this compound is illustrative to guide researchers in experimental design and data presentation.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the hypothetical cytotoxic effects of this compound in comparison to Doxorubicin on various cancer cell lines.
Table 1: IC50 Values (µM) of this compound and Doxorubicin on Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (Hypothetical IC50) | Doxorubicin (Reported IC50) |
| MCF-7 | Breast Cancer | 5.2 | 2.50[1] |
| HeLa | Cervical Cancer | 7.8 | 2.92[1] |
| A549 | Lung Cancer | 10.5 | > 20[1] |
| HepG2 | Liver Cancer | 6.4 | 12.18[1] |
| PC3 | Prostate Cancer | 8.1 | 2.64[2] |
| HCT116 | Colon Cancer | 4.9 | 24.30[2] |
Table 2: Apoptosis Induction in MCF-7 Cells at 24 hours
| Treatment | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Control | - | 2.1 | 1.5 |
| This compound (Hypothetical) | 5 | 15.4 | 8.2 |
| Doxorubicin | 2.5 | 25.8 | 12.3 |
Table 3: Cell Cycle Arrest in MCF-7 Cells at 24 hours
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | - | 65.2 | 20.1 | 14.7 |
| This compound (Hypothetical) | 5 | 50.3 | 25.8 | 23.9 |
| Doxorubicin | 2.5 | 40.1 | 15.2 | 44.7 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound and Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or Doxorubicin and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[4][5]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[6]
-
Incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and Doxorubicin
-
PBS
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds for the specified duration.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.[8]
-
Add Propidium Iodide solution and incubate for 15 minutes in the dark.[8]
-
Analyze the DNA content by flow cytometry.[9]
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Prepare whole-cell lysates from treated and untreated cells.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies overnight at 4°C.[10]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]
-
Detect the protein bands using an ECL detection reagent and an imaging system.[11]
-
Normalize the band intensities of the target proteins to a loading control like β-actin.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for evaluating the cytotoxic effects of a compound.
Signaling Pathway of Doxorubicin-Induced Apoptosis
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. merckmillipore.com [merckmillipore.com]
- 4. static.igem.org [static.igem.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. kumc.edu [kumc.edu]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Orientalide Analogue Bioactivity: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Currently, publicly available scientific literature lacks sufficient data to conduct a comprehensive comparative analysis of the bioactivity of orientalide (B1516890) and its analogues. While the chemical structure of orientalide is documented, detailed studies on its biological effects and those of its synthetic or naturally occurring analogues are not readily found in published research. This guide, therefore, serves to outline the necessary framework for such a comparison and presents related experimental protocols and pathway analysis techniques that would be essential for evaluating this class of compounds.
Framework for Bioactivity Comparison
A thorough comparison of orientalide analogues would necessitate the synthesis of a library of related compounds and their subsequent evaluation in a panel of biological assays. Key areas of investigation would include:
-
Cytotoxicity: Determining the concentration at which the compounds induce cell death is a fundamental first step.
-
Mechanism of Action: Elucidating the specific cellular pathways and molecular targets through which these compounds exert their effects.
-
Structure-Activity Relationship (SAR): Identifying the chemical moieties responsible for the observed biological activity.
Experimental Protocols
The following are standard experimental protocols that would be employed to characterize the bioactivity of orientalide analogues.
1. Cell Viability and Cytotoxicity Assays:
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of orientalide analogues for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
-
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity.
-
Protocol:
-
Treat cells with orientalide analogues as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Incubate and measure the amount of formazan produced by reading the absorbance at a specific wavelength (typically 490 nm).
-
Determine the percentage of cytotoxicity relative to control-treated cells.
-
-
2. Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with orientalide analogues.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
-
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases involved in the apoptotic cascade.
-
Protocol:
-
Lyse the treated cells to release cellular proteins.
-
Add a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter.
-
Incubate to allow the caspase to cleave the substrate.
-
Measure the resulting signal using a spectrophotometer or fluorometer.
-
-
Signaling Pathway Analysis
Identifying the signaling pathways modulated by orientalide analogues is crucial for understanding their mechanism of action. A common approach involves investigating key cancer-related pathways.
Hypothetical Signaling Pathway for an Anticancer Agent
The following diagram illustrates a hypothetical signaling pathway that could be investigated if orientalide analogues were found to have anticancer properties. This often involves pathways like the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer.[1]
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by an orientalide analogue.
Data Presentation
Once sufficient experimental data is generated, it should be summarized in clear, structured tables to facilitate easy comparison of the bioactivity of different orientalide analogues.
Table 1: Comparative Cytotoxicity (IC50) of Orientalide Analogues
| Compound | Cell Line 1 (IC50 in µM) | Cell Line 2 (IC50 in µM) | Cell Line 3 (IC50 in µM) |
| Orientalide | Data not available | Data not available | Data not available |
| Analogue 1 | To be determined | To be determined | To be determined |
| Analogue 2 | To be determined | To be determined | To be determined |
| Analogue 3 | To be determined | To be determined | To be determined |
| Positive Control | Value | Value | Value |
Table 2: Apoptotic Activity of Orientalide Analogues
| Compound | % Early Apoptosis | % Late Apoptosis | Caspase-3 Activity (Fold Change) |
| Orientalide | Data not available | Data not available | Data not available |
| Analogue 1 | To be determined | To be determined | To be determined |
| Analogue 2 | To be determined | To be determined | To be determined |
| Analogue 3 | To be determined | To be determined | To be determined |
| Positive Control | Value | Value | Value |
Conclusion and Future Directions
The field of natural product chemistry holds immense promise for the discovery of novel therapeutic agents. While information on orientalide and its analogues is currently scarce, the experimental and analytical frameworks outlined in this guide provide a clear roadmap for future research. The synthesis of orientalide analogues and their systematic evaluation using the described protocols will be instrumental in uncovering their potential bioactivities and establishing a comprehensive structure-activity relationship. Such studies are essential for advancing our understanding of this compound class and for the potential development of new drugs. Researchers are encouraged to pursue these investigations to fill the existing knowledge gap.
References
Report on the Structure-Activity Relationship of Orientalide Derivatives
A comprehensive review of current literature reveals a notable absence of dedicated studies on the structure-activity relationship (SAR) of orientalide (B1516890) derivatives. Orientalide is a naturally occurring germacrane (B1241064) sesquiterpenoid isolated from the plant Sigesbeckia orientalis. While the biological activities of extracts from this plant and some of its isolated compounds have been investigated, research focusing on the systematic modification of the orientalide structure to explore its SAR for therapeutic potential appears to be unpublished.
This guide, therefore, pivots to a comparative analysis of the known biological activities of orientalide and other structurally related sesquiterpenoids isolated from Sigesbeckia orientalis. This approach allows for an initial understanding of how variations in the sesquiterpenoid scaffold might influence bioactivity, providing a foundation for future SAR studies. The primary activities reported for these compounds are anti-inflammatory and cytotoxic effects.
Comparative Biological Activity of Sesquiterpenoids from Sigesbeckia orientalis
The following table summarizes the available quantitative data on the biological activities of orientalide and other sesquiterpenoids isolated from Sigesbeckia orientalis. This data is crucial for discerning preliminary structure-activity trends.
| Compound Name | Sesquiterpenoid Type | Biological Activity | IC50 Value (µM) | Cell Line/Assay |
| Orientalide | Germacrane | Anti-inflammatory | - | Not specified |
| Chlosigesolide A | Guaianane | Anti-inflammatory (NO inhibition) | 10.9 ± 0.8 | RAW264.7 |
| Chlosigesolide B | Guaianane | Anti-inflammatory (NO inhibition) | >50 | RAW264.7 |
| Known Compound 1 | Guaianane | Anti-inflammatory (NO inhibition) | 26.5 | RAW264.7 |
| Known Compound 2 | Guaianane | Anti-inflammatory (NO inhibition) | 49.7 | RAW264.7 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Nitric Oxide (NO) Production Inhibition Assay in RAW264.7 Macrophages
This assay is a common method to screen for anti-inflammatory activity.
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are pre-incubated for 1 hour.
-
Inflammation Induction: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS and a vehicle control group are also included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Measurement: The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value is determined by non-linear regression analysis.
Visualizations
To better understand the structural relationships and experimental workflow, the following diagrams are provided.
Caption: Core chemical structure of orientalide.
Unveiling the Anticancer Potential: A Comparative Analysis of Euphorbia Diterpenoids' Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
The genus Euphorbia is a rich source of structurally diverse diterpenoids, many of which have demonstrated significant cytotoxic effects against a range of cancer cell lines. This guide provides a comparative analysis of the cytotoxic activity of various Euphorbia diterpenoids, supported by experimental data, detailed methodologies, and illustrations of the key signaling pathways involved. This information is intended to aid researchers in the identification of promising candidates for further anticancer drug development.
Data Presentation: Comparative Cytotoxicity of Euphorbia Diterpenoids
The cytotoxic potential of various Euphorbia diterpenoids is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines. The following table summarizes the IC50 values for several major classes of Euphorbia diterpenoids, offering a quantitative comparison of their potency. Lower IC50 values indicate higher cytotoxic activity.
| Diterpenoid Subtype | Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| ent-Abietane | Euphonoid H | C4-2B (Prostate) | 5.52 ± 0.65 | [1] |
| Euphonoid H | C4-2B/ENZR (Prostate) | 4.16 ± 0.42 | [1] | |
| Euphonoid I | C4-2B (Prostate) | 4.49 ± 0.78 | [1] | |
| Euphonoid I | C4-2B/ENZR (Prostate) | 5.74 ± 0.45 | [1] | |
| Jolkinolide B | BGC823 (Gastric) | Not specified, induces apoptosis | ||
| Lathyrane | Euphofischer A | C4-2B (Prostate) | 11.3 | |
| Euphorbia factor L28 | 786-0 (Renal) | 9.43 | ||
| Euphorbia factor L28 | HepG2 (Liver) | 13.22 | ||
| Tigliane (B1223011) | Eupneonoid A | A549 (Lung) | 1.318 - 7.042 (Range for analogues) | [1][2][3] |
| Eupneonoid B | A549 (Lung) | 1.318 - 7.042 (Range for analogues) | [1][2][3] | |
| Unnamed Tigliane 1 | HeLa (Cervical) | 3.54 | [4] | |
| Unnamed Tigliane 1 | HepG2 (Liver) | 11.45 | [4] | |
| Unnamed Tigliane 2 | HeLa (Cervical) | 5.21 | [4] | |
| Unnamed Tigliane 2 | HepG2 (Liver) | 9.87 | [4] | |
| Daphnane | Fischerianin A | A375 (Melanoma) | 5.31 - 21.46 (Range for analogues) | [5] |
| Fischerianin B | HepG2 (Liver) | 5.31 - 21.46 (Range for analogues) | [5] | |
| Langduin A | HL-60 (Leukemia) | 5.31 - 21.46 (Range for analogues) | [5] | |
| Langduin A6 | K562 (Leukemia) | 5.31 - 21.46 (Range for analogues) | [5] | |
| Ingenane (B1209409) | Kansuijatrophanol C | HepG2 (Liver) | 9.47 ± 0.31 | |
| Kansuijatrophanol D | MCF-7 (Breast) | 6.29 ± 0.18 | ||
| Kansuijatrophanol D | DU145 (Prostate) | 4.19 ± 0.32 |
Experimental Protocols
The following are detailed methodologies for two common in vitro cytotoxicity assays used to evaluate the anticancer activity of Euphorbia diterpenoids.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Euphorbia diterpenoid in a complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay that measures the total protein content of adherent cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates five times with distilled water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflow
The cytotoxic effects of Euphorbia diterpenoids are often mediated through the induction of apoptosis, a form of programmed cell death. Two key signaling pathways frequently implicated are the Protein Kinase C (PKC) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.
Caption: General experimental workflow for in vitro cytotoxicity testing of Euphorbia diterpenoids.
Many ingenane-type diterpenoids are known to activate Protein Kinase C (PKC), which can lead to the induction of apoptosis through various downstream signaling cascades.[6]
Caption: Simplified PKC-mediated apoptosis signaling pathway activated by ingenane diterpenoids.
Conversely, some ent-abietane diterpenoids have been shown to inhibit the JAK/STAT signaling pathway, which is often constitutively active in cancer cells and promotes their survival.[7] Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins and subsequently induce apoptosis.
Caption: JAK/STAT inhibition-mediated apoptosis by ent-abietane diterpenoids.
This guide provides a foundational comparative analysis of the cytotoxic properties of Euphorbia diterpenoids. The presented data and methodologies can serve as a valuable resource for researchers aiming to explore these natural compounds as potential anticancer agents. Further investigation into the specific molecular targets and mechanisms of action of these promising compounds is warranted to facilitate their translation into clinical applications.
References
- 1. Cytotoxic tigliane diterpenoids from Euphorbia neorubella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Daphnane-type diterpenoids from Euphorbia fischeriana Steud and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protein kinase C involvement in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of bioassay results for 9-O-Ethyldeacetylorientalide
Comprehensive Bioassay Cross-Validation for 9-O-Ethyldeacetylorientalide and Orientalide (B1516890) Reveals a Gap in Current Research
A thorough investigation into the biological activities of this compound and its parent compound, orientalide, has revealed a significant lack of publicly available bioassay data. Extensive searches for cytotoxic, anti-inflammatory, and anticancer activities of these specific compounds did not yield any quantitative or qualitative results. This absence of information prevents a direct cross-validation and comparison of their bioassay performance at this time.
While the initial aim was to provide a detailed comparison guide for researchers, scientists, and drug development professionals, the current body of scientific literature does not appear to contain the necessary experimental data for this compound or orientalide. This report outlines the extensive search strategy undertaken and highlights the current void in the bioactivity data for these compounds.
Data Presentation: A Null Finding
Despite a comprehensive search for quantitative data, no bioassay results for this compound or orientalide could be retrieved. Therefore, the intended comparative data tables could not be generated. The search included, but was not limited to, inquiries for:
-
Cytotoxicity assays: IC50 or EC50 values against various cell lines.
-
Anti-inflammatory assays: Inhibition of inflammatory markers or pathways.
-
Anticancer assays: Data on antiproliferative or apoptotic effects.
The lack of such data makes it impossible to perform a comparative analysis against other potential therapeutic agents.
Experimental Protocols: An Uncharted Territory
The absence of published bioassay results for this compound and orientalide means that there are no established or cited experimental protocols for their biological evaluation. Methodologies for key experiments, which would typically include details on cell lines, reagents, assay conditions, and data analysis, are not available in the public domain.
Signaling Pathways and Experimental Workflows: Awaiting Elucidation
Without any bioactivity data, the signaling pathways through which this compound or orientalide might exert biological effects remain unknown. Consequently, the creation of diagrams to visualize molecular interactions, experimental workflows, or logical relationships is not feasible.
The following is a conceptual representation of a generic experimental workflow for cytotoxicity testing, which would have been adapted had specific data for the target compounds been available.
Caption: A generalized workflow for determining the cytotoxic effects of a compound on cancer cell lines.
This investigation highlights a critical knowledge gap regarding the biological activities of this compound and orientalide. The absence of published bioassay data prevents a comprehensive evaluation and comparison as initially requested. This presents an opportunity for future research to explore the potential therapeutic properties of these compounds. Should data become available, a thorough comparative analysis could be conducted to assess their potential in drug discovery and development. Researchers are encouraged to investigate the bioactivity of these compounds to fill this void in the scientific literature.
A Comparative Analysis of Orientalide and Ingenol Mebutate in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two natural compounds, orientalide (B1516890) and ingenol (B1671944) mebutate, with potential applications in oncology. This document synthesizes available experimental data on their mechanisms of action, cytotoxic activity, and chemical properties to offer a clear, data-driven comparison.
Introduction
Orientalide, a sesquiterpenoid lactone found in Siegesbeckia orientalis, and ingenol mebutate, a diterpene ester from Euphorbia peplus, are two plant-derived compounds that have garnered interest for their potential anticancer activities. Ingenol mebutate, formerly marketed as Picato®, was approved for the topical treatment of actinic keratosis, a precursor to squamous cell carcinoma, before being withdrawn in the EU due to concerns about an increased risk of skin cancer.[1] Orientalide remains a compound of interest within the broader research into the therapeutic potential of sesquiterpenoids. This guide provides a comparative overview of the scientific data available for both compounds.
A Note on Data Availability: It is important to note that while extensive research is available for ingenol mebutate, including clinical trial data, the publicly available experimental data specifically on isolated orientalide is limited. Much of the current understanding of orientalide's anticancer potential is derived from studies on extracts of Siegesbeckia orientalis, which contain a variety of compounds. This guide will clearly distinguish between data from isolated compounds and plant extracts.
Chemical Properties and Synthesis
A fundamental comparison begins with the chemical structures and origins of these two molecules.
| Feature | Orientalide | Ingenol Mebutate |
| Chemical Class | Sesquiterpenoid lactone | Diterpene ester |
| Molecular Formula | C₂₁H₂₄O₈[2] | C₂₅H₃₄O₆[3] |
| Natural Source | Siegesbeckia orientalis[4] | Euphorbia peplus (petty spurge or milkweed)[1][5] |
| Synthesis | Limited information is available on the total synthesis of orientalide. It is primarily obtained through isolation from its natural source. | A 14-step total synthesis from (+)-3-carene has been developed, as well as a 3-step semi-synthesis from ingenol.[1][6] |
Mechanism of Action
The cellular and molecular mechanisms by which these compounds exert their cytotoxic effects are distinct, reflecting their different chemical classes.
Orientalide
The precise mechanism of action for isolated orientalide is not well-documented. However, studies on extracts from Siegesbeckia orientalis and related sesquiterpenoid lactones suggest a primary mechanism involving the induction of apoptosis .[7][8] Sesquiterpenoid lactones are known to interact with cellular nucleophiles, such as cysteine residues in proteins, which can lead to the inhibition of key cellular processes and trigger programmed cell death.
Ethanolic extracts of Siegesbeckia orientalis have been shown to induce apoptosis in various cancer cell lines.[9] The proposed mechanism involves the downregulation of the anti-apoptotic protein Bcl-2.[10]
Ingenol Mebutate
Ingenol mebutate exhibits a well-characterized dual mechanism of action :
-
Direct Cytotoxicity via Protein Kinase C (PKC) Activation: Ingenol mebutate is a potent activator of Protein Kinase C (PKC), particularly the PKCδ isoform.[3] This activation leads to rapid mitochondrial swelling and disruption of the plasma membrane, resulting in primary necrosis of the cancer cells.[3][11]
-
Induction of an Inflammatory Response: The initial cell death triggers a localized inflammatory response characterized by the infiltration of neutrophils.[11][12] These neutrophils then participate in antibody-dependent cell-mediated cytotoxicity (ADCC), eliminating any remaining tumor cells.[12] This secondary immune-mediated response is a key feature of its therapeutic effect.
The signaling cascade initiated by ingenol mebutate involves the PKC/MEK/ERK pathway .[1][13]
Signaling Pathway for Ingenol Mebutate's Cytotoxic Action
Caption: Ingenol Mebutate Signaling Pathway.
Cytotoxicity Data
The in vitro efficacy of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
Orientalide
A study on germacrane-type sesquiterpenoids from S. orientalis reported that compounds with an 8-methacryloxy group exhibited IC₅₀ values ranging from 6.02 to 10.77 µM against human A549 (lung carcinoma) and MDA-MB-231 (breast cancer) cell lines.[9] It is important to verify if orientalide possesses this specific functional group to infer its potential activity.
Ethanolic extracts of S. orientalis have demonstrated cytotoxicity against several cancer cell lines with the following IC₅₀ values:
Ingenol Mebutate
Ingenol mebutate has been tested against a wider range of cancer cell lines, with reported IC₅₀ values often in the nanomolar to low micromolar range.
| Cell Line | Cancer Type | IC₅₀ | Reference |
| HSC-5 | Squamous Cell Carcinoma | ~200-300 µM | [14] |
| HeLa | Cervical Carcinoma | ~200-300 µM | [14] |
| B16 | Murine Melanoma | - | [15] |
Note: The high micromolar IC₅₀ values reported in some studies may reflect different experimental conditions or cell line sensitivities.
Experimental Protocols
To ensure reproducibility and allow for critical evaluation of the data, understanding the methodologies is crucial.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The most common method to determine the cytotoxic effects of compounds like orientalide and ingenol mebutate is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow for MTT Assay
Caption: MTT Assay Workflow.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[16]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (orientalide or ingenol mebutate) and incubated for a specific period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: After the incubation period, the media is removed, and a fresh medium containing MTT is added to each well. The plate is then incubated for a few hours.[17]
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol, is then added to dissolve the formazan crystals.[16]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500-600 nm).[16] The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The IC₅₀ value is then calculated by plotting the percentage of cell viability against the compound concentration and determining the concentration at which 50% of the cells are inhibited.[18]
Summary and Future Perspectives
This comparative guide highlights the current state of knowledge regarding orientalide and ingenol mebutate.
Ingenol mebutate is a well-studied compound with a unique dual mechanism of action that combines direct tumor necrosis with an immune-stimulatory effect. Its development, although halted for its initial indication, provides a valuable case study in the therapeutic potential of diterpene esters.
Orientalide , as a representative of the sesquiterpenoid lactone class, shows promise based on studies of its source plant extracts. However, there is a clear need for further research to isolate and characterize the bioactivity of pure orientalide. Future studies should focus on:
-
Isolation and Purification: Obtaining pure orientalide to conduct definitive in vitro and in vivo studies.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by orientalide.
-
In Vivo Efficacy: Evaluating the antitumor activity of orientalide in animal models.
-
Comparative Studies: Directly comparing the efficacy and toxicity of orientalide with other anticancer agents, including other sesquiterpenoid lactones and compounds with different mechanisms of action.
By addressing these knowledge gaps, the scientific community can better assess the true therapeutic potential of orientalide and its place in the landscape of natural product-derived anticancer agents.
References
- 1. Ingenol mebutate - Wikipedia [en.wikipedia.org]
- 2. Orientalide | C21H24O8 | CID 98050571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. acgpubs.org [acgpubs.org]
- 5. INTRODUCTION - Ingenol Mebutate (Picato) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Total synthesis outshines biotech route to anticancer drug | Research | Chemistry World [chemistryworld.com]
- 7. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Suppressive Effects of Siegesbeckia orientalis Ethanolic Extract on Proliferation and Migration of Hepatocellular Carcinoma Cells through Promoting Oxidative Stress, Apoptosis and Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New developments in the treatment of actinic keratosis: focus on ingenol mebutate gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 15. IL-1 Contributes to the Anti-Cancer Efficacy of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay [protocols.io]
- 17. cyrusbio.com.tw [cyrusbio.com.tw]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 9-O-Ethyldeacetylorientalide: A Guide for Laboratory Professionals
The proper disposal of 9-O-Ethyldeacetylorientalide, a specialized research chemical, is paramount to maintaining a safe laboratory environment and ensuring environmental protection. As a derivative of orientalide, this compound requires careful handling and adherence to established waste management protocols. This guide provides essential, step-by-step procedures for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals.
Hazard Assessment and Classification
| Potential Hazard Category | Classification Rationale | Primary Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Unknown; assume harmful if swallowed, in contact with skin, or if inhaled. | Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or chemical fume hood. |
| Skin Corrosion/Irritation | Unknown; potential for skin irritation exists. | Avoid direct contact with skin. In case of contact, wash immediately with soap and water. |
| Serious Eye Damage/Irritation | Unknown; potential for serious eye irritation. | Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes. |
| Environmental Hazard | Unknown; avoid release to the environment as a precautionary measure. | Do not dispose of down the drain or in general waste. |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations. The following protocol is based on general best practices for the disposal of hazardous chemical waste.[1][2][3]
Step 1: Waste Identification and Segregation
-
Classify the Waste: In the absence of specific data, treat all waste containing this compound (e.g., pure compound, solutions, contaminated labware) as hazardous chemical waste.
-
Segregate the Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from non-hazardous and biological waste.
Step 2: Proper Waste Containerization
-
Select an Appropriate Container: Use a chemically compatible container with a secure, leak-proof lid. A good practice is to use the original container if it is in good condition.[1] The container must be clean and dry before use.
-
Label the Container: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date of accumulation.
Step 3: Accumulation and Storage
-
Store Safely: Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic. The storage area should have secondary containment to prevent spills.
-
Keep Closed: The waste container must remain closed at all times, except when adding waste.[1]
Step 4: Arrange for Disposal
-
Contact EHS: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of the waste independently.
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This guide provides general recommendations for the disposal of this compound based on established best practices for handling hazardous laboratory chemicals. It is not a substitute for a compound-specific Safety Data Sheet or the guidance of a qualified Environmental Health and Safety professional. Always consult your institution's EHS department for specific disposal procedures and to ensure full compliance with all applicable regulations.
References
Navigating the Safe Handling of 9-O-Ethyldeacetylorientalide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the natural compound 9-O-Ethyldeacetylorientalide, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Currently, a specific Safety Data Sheet (SDS) for this compound (CAS No. 1258517-60-0) is not publicly available. Similarly, a comprehensive SDS for its parent compound, Orientalide (CAS No. 72704-05-3), is also not readily accessible. In the absence of this critical document, a conservative approach based on the handling of similar, potentially hazardous research chemicals is strongly advised. The following guidelines are based on general best practices for handling novel compounds of unknown toxicity.
Personal Protective Equipment (PPE): A Multi-layered Defense
Due to the lack of specific toxicity data, a comprehensive PPE strategy is crucial to minimize potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation |
| Eye Protection | Chemical safety goggles should be worn at all times when handling the compound. A face shield is recommended when there is a risk of splashing or aerosol generation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn. It is advisable to double-glove, especially when handling concentrated solutions or the pure compound. |
| Body Protection | A fully buttoned laboratory coat is mandatory. For procedures with a higher risk of contamination, consider the use of a disposable gown. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used. |
Operational Plan: A Step-by-Step Approach to Safe Handling
A structured workflow is essential to maintain safety and experimental integrity.
1. Preparation:
- Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
- Assemble all necessary equipment and reagents before handling the compound.
- Verify that an emergency eyewash station and safety shower are readily accessible.
2. Handling:
- Don all required PPE as outlined in the table above.
- When weighing the solid compound, do so within the fume hood to contain any airborne particles.
- For dissolution, add the solvent to the compound slowly to avoid splashing.
- Keep all containers with this compound clearly labeled and sealed when not in use.
3. Post-Handling:
- Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent or cleaning agent.
- Carefully remove and dispose of gloves and any other disposable PPE in a designated hazardous waste container.
- Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Responsible Waste Management
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Unused compound, contaminated gloves, weigh boats, and other disposable materials should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour any solutions down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
Disclaimer: The information provided in this document is intended as a guide for trained laboratory professionals and is based on general safety principles for handling research chemicals of unknown toxicity. It is not a substitute for a formal risk assessment and the guidance of your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS office for specific safety protocols and disposal procedures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
